5-Methylpyrimidin-4(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H6N2O |
|---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
5-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-4H,1H3 |
InChI Key |
AVUBPMIVLLGFLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=NC=NC1=O |
Origin of Product |
United States |
Foundational & Exploratory
5-Methylpyrimidin-4(5H)-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, structure, and available experimental data for 5-Methylpyrimidin-4(5H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug development. Due to its structural similarity to naturally occurring pyrimidines, this molecule and its derivatives are explored for various biological activities.
Core Chemical Properties and Structure
This compound is a pyrimidine derivative with a methyl group at the 5-position and a ketone group at the 4-position. It exists in tautomeric equilibrium with its enol form, 4-Hydroxy-5-methylpyrimidine. The predominant tautomer can depend on the solvent and physical state. For clarity and based on common database entries, this guide will refer to the compound using the CAS number associated with its 4-hydroxy tautomer.
Structure:
-
Molecular Formula: C₅H₆N₂O[1]
-
Molecular Weight: 110.11 g/mol [1]
-
CAS Number: 17758-52-0 (for the 4-Hydroxy-5-methylpyrimidine tautomer)[1]
-
InChI: InChI=1S/C5H6N2O/c1-4-2-6-3-7-5(4)8/h2-3H,1H3,(H,6,7,8)[1]
-
SMILES: Cc1cncnc1O
The fundamental structure consists of a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 153-154 °C | [1] |
| Boiling Point | 192.1 °C at 760 mmHg | [1] |
| Density | 1.22 g/cm³ | [1] |
| pKa (Predicted) | 9.18 ± 0.40 | [1] |
| Appearance | Off-white to light yellow solid | MySkinRecipes |
Tautomerism
Pyrimidin-4-ones, including the 5-methyl derivative, exhibit keto-enol tautomerism. The equilibrium between the this compound (keto) and 4-Hydroxy-5-methylpyrimidine (enol) forms is a critical aspect of its chemistry, influencing its reactivity and biological interactions.[2][3] The keto form possesses a carbonyl group, while the enol form has a hydroxyl group, which can significantly alter its hydrogen bonding capabilities and interactions with biological targets.[3] Studies on related pyrimidin-4-ones suggest that the keto form is often the most stable.[3]
Caption: Tautomeric equilibrium between the keto and enol forms.
Experimental Protocols
Synthesis
A general workflow for a plausible synthesis is outlined below:
Caption: A generalized workflow for the synthesis of 4-Hydroxy-5-methylpyrimidine.
Spectroscopic Analysis
While specific spectra for this compound were not found in the initial searches, supplier data indicates that Infrared (IR) and Nuclear Magnetic Resonance (NMR) data conform to the expected structure. A general protocol for acquiring such data is as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. The ¹H NMR spectrum is expected to show signals for the methyl protons, the pyrimidine ring protons, and the N-H or O-H proton, depending on the tautomeric form and solvent.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze as a thin film from a solvent cast.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. For the keto tautomer, a strong C=O stretching vibration would be expected around 1650-1700 cm⁻¹. For the enol tautomer, a broad O-H stretching band around 3200-3600 cm⁻¹ would be characteristic. Both forms would exhibit C-H, C=N, and C=C stretching and bending vibrations.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to further confirm the structure.
Potential Biological Activity and Signaling Pathways
Derivatives of pyrimidine are known to possess a wide range of biological activities, including antiviral and anticancer properties. While specific biological pathways for this compound are not well-documented in the initial search, its structural similarity to nucleobases suggests potential interactions with enzymes involved in purine and pyrimidine metabolism. Such interactions could inhibit DNA and RNA biosynthesis, a mechanism exploited by some anticancer and antiviral drugs.
The diagram below illustrates a hypothetical mechanism of action where a pyrimidine analog could interfere with nucleotide synthesis.
Caption: Hypothetical inhibition of pyrimidine biosynthesis by a pyrimidine analog.
Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. Its role as an intermediate in the synthesis of more complex, biologically active molecules is a primary area of its current application.
References
5-Methylpyrimidin-4(5H)-one: A Technical Overview of a Versatile Heterocyclic Scaffold
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its tautomeric nature, it is often referred to as 5-Methylpyrimidin-4-ol. This document will address its chemical properties, synthesis, and potential biological activities, drawing upon data for its tautomeric form and related pyrimidine derivatives.
Core Chemical Data
Precise data for this compound is not consistently reported in chemical databases, as it readily interconverts with its more stable tautomer, 5-Methylpyrimidin-4-ol. The data presented below corresponds to this tautomeric form.
| Property | Value |
| CAS Number | 101257-87-8 |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
Synthesis of Pyrimidine Derivatives: A General Overview
Representative Experimental Protocol: Synthesis of a Substituted Pyrimidin-4-one
The following is a generalized protocol based on common synthetic routes for pyrimidine derivatives. This should be considered a representative example and would require optimization for the specific synthesis of this compound.
Materials:
-
Ethyl acetoacetate (or a related β-ketoester)
-
Formamidine acetate (or another appropriate amidine)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for a specified period to ensure the formation of the enolate.
-
Condensation: Formamidine acetate is then added to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in water.
-
Acidification: The aqueous solution is acidified with hydrochloric acid to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of substituted pyrimidin-4-one derivatives.
Potential Biological and Pharmacological Significance
While specific biological data for this compound is limited, the pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. The functional groups present on the pyrimidine ring, such as the methyl group at the 5-position and the keto/hydroxyl group at the 4-position, can significantly influence the molecule's biological activity.
Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:
-
Antimicrobial Activity: Many pyrimidine-containing compounds have been investigated for their antibacterial and antifungal properties.
-
Anticancer Activity: The pyrimidine nucleus is a key component of several anticancer drugs that interfere with DNA and RNA synthesis.
-
Antiviral Activity: Pyrimidine analogues are widely used as antiviral agents.
-
Kinase Inhibition: Substituted pyrimidines have been developed as potent and selective inhibitors of various protein kinases, which are crucial targets in cancer therapy and inflammatory diseases.
Given the prevalence of the pyrimidine core in pharmacologically active molecules, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological profile of this compound and its derivatives.
Synthesis of Pyrimidine Derivatives: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide outlines a detailed synthesis pathway for a pyrimidine derivative of significant interest in medicinal chemistry. Extensive literature review did not yield a direct, reproducible experimental protocol for the synthesis of 5-Methylpyrimidin-4(5H)-one. However, a robust and well-documented procedure for the synthesis of a closely related and commercially available isomer, 4-methyl-6-hydroxypyrimidine , has been identified and is presented herein. This guide provides a comprehensive overview of the synthetic route, including detailed experimental procedures, quantitative data, and visual representations of the reaction pathway to facilitate its application in a research and development setting.
Introduction
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activities, making the development of efficient synthetic routes to novel pyrimidine analogues a cornerstone of modern drug discovery. This guide focuses on the synthesis of 4-methyl-6-hydroxypyrimidine, a valuable building block for the elaboration of more complex molecular architectures.
Synthesis Pathway for 4-Methyl-6-hydroxypyrimidine
The synthesis of 4-methyl-6-hydroxypyrimidine is a two-step process commencing with the condensation of thiourea and ethyl acetoacetate to form 2-thio-6-methyluracil, followed by desulfurization using Raney nickel to yield the final product.
Step 1: Synthesis of 2-Thio-6-methyluracil
The initial step involves a condensation reaction between thiourea and ethyl acetoacetate in the presence of sodium methoxide in methanol.
Caption: Reaction scheme for the synthesis of 2-Thio-6-methyluracil.
Step 2: Desulfurization to 4-Methyl-6-hydroxypyrimidine
The intermediate, 2-thio-6-methyluracil, is then subjected to desulfurization using Raney nickel in an aqueous ammonia solution.
Caption: Desulfurization of 2-Thio-6-methyluracil to yield 4-Methyl-6-hydroxypyrimidine.
Experimental Protocols
The following detailed experimental procedures are adapted from Organic Syntheses, a peer-reviewed publication of reliable methods for the preparation of organic compounds.[1]
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Thiourea | Reagent Grade |
| Ethyl acetoacetate | Commercial Grade |
| Sodium methoxide | Commercial Grade |
| Methanol | Anhydrous |
| Raney nickel catalyst | Wet paste |
| Concentrated aqueous ammonia | Standard |
| Activated carbon | Decolorizing |
| 2-L flask | Standard |
| 500-mL round-bottomed flask | Standard |
| Reflux condenser | Standard |
| Steam bath | Standard |
| Büchner funnel | Standard |
| Oven | 70°C |
Synthesis of 2-Thio-6-methyluracil[1]
-
In a 2-L flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, 120 g of commercial sodium methoxide, and 900 ml of methanol.
-
Gently heat the reaction mixture on a steam bath and allow it to evaporate to dryness in a fume hood over approximately 8 hours.
-
Dissolve the resulting residue in 1 L of hot water.
-
Treat the solution with a few grams of activated carbon and filter.
-
Acidify the hot, clear filtrate with 65 ml of glacial acetic acid.
-
Cool the mixture in an ice-water bath for several hours.
-
Collect the product by suction filtration on a 4-in. Büchner funnel and wash with about 200 ml of cold water in four portions.
-
Allow the solid to drain under suction for several hours and then dry in an oven at 70°C.
Yield: 98–119 g (69–84%) of 2-thio-6-methyluracil. This product is sufficiently pure for the subsequent desulfurization step.
Synthesis of 4-Methyl-6-hydroxypyrimidine[1]
-
In a 500-ml round-bottomed flask, prepare a hot solution of 10 g (0.07 mole) of 2-thio-6-methyluracil in 200 ml of distilled water and 20 ml of concentrated aqueous ammonia.
-
To this hot solution, add 45 g (wet paste) of Raney nickel catalyst. Use about 30 ml of distilled water to wash all the nickel catalyst into the reaction flask.
-
Heat the mixture under reflux in a fume hood for approximately 1.5 hours.
-
Filter the hot reaction mixture by suction through a Büchner funnel to remove the nickel.
-
Wash the nickel on the funnel with 100 ml of hot water.
-
Evaporate the filtrate to dryness on a steam bath.
-
Recrystallize the crude product from approximately 150 ml of ethyl acetate.
Yield: 5.5–6.5 g (71–84%) of 4-methyl-6-hydroxypyrimidine. Melting point: 149–151°C.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 4-methyl-6-hydroxypyrimidine.
| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |
| 1 | Thiourea (1 mole), Ethyl acetoacetate (1 mole) | Sodium methoxide, Methanol | Gentle heating on steam bath, evaporation to dryness (approx. 8 hours) | 2-Thio-6-methyluracil | 69–84% |
| 2 | 2-Thio-6-methyluracil (0.07 mole) | Raney nickel (wet paste), aq. Ammonia, Water | Reflux (approx. 1.5 hours) | 4-Methyl-6-hydroxypyrimidine | 71–84% |
Conclusion
This technical guide provides a detailed and reliable protocol for the synthesis of 4-methyl-6-hydroxypyrimidine, a valuable isomer of the initially requested this compound. The presented two-step synthesis is high-yielding and utilizes readily available starting materials and standard laboratory techniques. The inclusion of detailed experimental procedures, quantitative data, and clear visual diagrams is intended to enable researchers to successfully replicate this synthesis and utilize the product in their drug discovery and development endeavors.
References
Spectroscopic Analysis of 5-Methylpyrimidin-4(5H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyrimidin-4(5H)-one and its closely related analogs. Due to the limited availability of complete experimental datasets for the title compound, this document presents a compilation of spectroscopic information for structurally similar pyrimidine derivatives to serve as a valuable reference for researchers. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and includes a workflow for the spectroscopic analysis of synthesized compounds.
Spectroscopic Data of Related Pyrimidine Derivatives
NMR Spectroscopy Data
Table 1: ¹³C NMR Data for 4-Methylpyrimidine
| Chemical Shift (δ) ppm | Assignment |
| 167.0 | C4 |
| 158.5 | C2 |
| 150.0 | C6 |
| 121.5 | C5 |
| 24.0 | CH₃ |
Solvent and frequency not specified in the source.[1]
IR Spectroscopy Data
Table 2: Infrared (IR) Spectroscopy Data for 4-Methylpyrimidine
| Wavenumber (cm⁻¹) | Interpretation |
| 2850-3000 | C-H stretch (sp³) |
| 1450-1470 | C-H bend |
| 1370-1380 | C-H methyl umbrella bend |
| 800-1200 | C-C stretch |
| 720-725 | C-H bend |
Sample state: Liquid (Neat)[2]
Mass Spectrometry Data
Table 3: Mass Spectrometry (Electron Ionization) Data for 5-Methylpyrimidine
| m/z | Interpretation |
| 94 | [M]⁺ (Molecular Ion) |
| 67 | [M-HCN]⁺ |
| 53 | [C₃H₃N]⁺ |
| 40 | [C₂H₂N]⁺ |
Ionization Method: Electron Ionization (EI)[3]
Experimental Protocols
The following sections detail generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives and other organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H and ¹³C NMR Spectroscopy
A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).[4][5][6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[5][6] For ¹³C NMR, a sufficient number of scans is acquired to obtain a good signal-to-noise ratio, and a delay time (d1) is used to ensure proper relaxation of the nuclei.[7]
Infrared (IR) Spectroscopy
For solid samples, the thin solid film method is commonly employed. Approximately 50 mg of the solid is dissolved in a volatile solvent like methylene chloride or acetone. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl). After the solvent evaporates, a thin film of the compound remains. The salt plate is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8] Alternatively, a solid sample can be prepared as a KBr pellet. A small amount of the sample is ground with dry potassium bromide (KBr), and the mixture is pressed into a thin, transparent disk using a hydraulic press.
Mass Spectrometry (MS)
2.3.1. Electron Ionization (EI) Mass Spectrometry
Electron Ionization is a common technique for volatile organic compounds. The sample is introduced into the ion source of the mass spectrometer, where it is bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z).[9][10] For solid samples, a direct insertion probe may be used to introduce the sample into the ion source, where it is heated to achieve the necessary vapor pressure.[9]
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. 4-Methylpyrimidine(3438-46-8) 13C NMR [m.chemicalbook.com]
- 2. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 3. Pyrimidine, 5-methyl- [webbook.nist.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Navigating the Physicochemical Landscape of 5-Methylpyrimidin-4(5H)-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the quantitative solubility and specific stability of 5-Methylpyrimidin-4(5H)-one is limited. This guide provides a framework based on the general characteristics of pyrimidine derivatives and established analytical protocols to empower researchers to conduct their own comprehensive studies.
Introduction
This compound belongs to the pyrimidine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules, including anticancer and antiviral agents. A thorough understanding of a compound's solubility and stability is fundamental to drug discovery and development, impacting everything from formulation and bioavailability to shelf-life and therapeutic efficacy. This technical guide outlines the predicted physicochemical properties of this compound and provides detailed experimental protocols for determining its solubility in common laboratory solvents and its stability under various stress conditions.
Predicted Physicochemical Properties and General Behavior
The structure of this compound, featuring a pyrimidinone core with a methyl substituent, suggests several key physicochemical characteristics.
-
Tautomerism: The compound can exist in keto-enol tautomeric forms (this compound and 5-methyl-4-hydroxypyrimidine). This equilibrium can influence its solubility, polarity, and hydrogen bonding capacity.
-
Solubility: The presence of nitrogen atoms and a carbonyl group allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to have some degree of solubility in polar protic solvents like water and alcohols.[1] Its solubility is likely to be influenced by the pH of the medium due to the basic nature of the pyrimidine ring.[2] In non-polar aprotic solvents, the solubility is expected to be lower. The methyl group may slightly enhance its solubility in less polar organic solvents compared to the unsubstituted pyrimidinone.
-
Stability: The pyrimidine ring is generally aromatic and relatively stable. However, it can be susceptible to degradation under certain conditions. Potential degradation pathways could include:
-
Hydrolysis: Under strongly acidic or basic conditions, the pyrimidinone ring may be susceptible to hydrolytic cleavage.
-
Oxidation: The ring nitrogens and the methyl group could be sites for oxidation.
-
Photolysis: Like many heterocyclic compounds, it may degrade upon exposure to UV light.
-
Quantitative Data Summary
The following tables are provided as templates for researchers to record their experimental findings.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Polar Protic | Water | ||||
| Methanol | |||||
| Ethanol | |||||
| Isopropanol | |||||
| Polar Aprotic | Acetonitrile | ||||
| Dimethyl Sulfoxide (DMSO) | |||||
| N,N-Dimethylformamide (DMF) | |||||
| Acetone | |||||
| Nonpolar | Dichloromethane | ||||
| Toluene | |||||
| Hexane |
Table 2: Stability of this compound under Forced Degradation Conditions
| Stress Condition | Parameters | Duration | Percent Degradation | Degradation Products Identified | Analytical Method |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | HPLC-UV/MS | |||
| Basic Hydrolysis | 0.1 M NaOH, 60°C | HPLC-UV/MS | |||
| Neutral Hydrolysis | Water, 60°C | HPLC-UV/MS | |||
| Oxidative | 3% H₂O₂, RT | HPLC-UV/MS | |||
| Thermal | 80°C (Solid State) | HPLC-UV/MS | |||
| Photolytic | ICH Q1B conditions | HPLC-UV/MS |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)[3][4][5]
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance
-
HPLC-UV or other suitable quantitative analytical instrument
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.
-
Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Stability Testing (Forced Degradation Studies)[6][7][8]
Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. These studies are typically performed according to ICH guidelines.[3][4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified period.
-
At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a specified period.
-
Withdraw samples at various time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial and store it in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
At various time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Hypothetical Signaling Pathway
Caption: Hypothetical Kinase Inhibition Pathway.
References
The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has positioned pyrimidine derivatives as a privileged class of compounds in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. Their structural versatility allows for facile modification, enabling the fine-tuning of their physicochemical properties and biological targets. This technical guide provides an in-depth exploration of the significant biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral potential. Detailed experimental protocols and a summary of quantitative data are presented to support researchers and drug development professionals in this dynamic field.[1][2][3]
Anticancer Activity of Pyrimidine Derivatives
The quest for novel and effective anticancer agents has led to the extensive investigation of pyrimidine derivatives. Their mechanism of action is often rooted in their ability to mimic endogenous pyrimidines, thereby interfering with nucleic acid synthesis and repair, or to interact with key enzymes and signaling pathways that are dysregulated in cancer cells.
Mechanism of Action and Signaling Pathways
A primary anticancer mechanism of pyrimidine analogues is the inhibition of enzymes crucial for DNA and RNA synthesis. For instance, 5-fluorouracil (5-FU), a widely used chemotherapeutic, is metabolized to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate and subsequent disruption of DNA synthesis and repair.[4]
Furthermore, pyrimidine derivatives have been designed to target specific protein kinases that are hyperactive in various cancers. Cyclin-dependent kinases (CDKs), essential for cell cycle progression, are prominent targets. Several pyrimidine-based compounds have been developed as potent and selective CDK2 inhibitors, inducing cell cycle arrest and apoptosis.[4] The inhibition of other kinases, such as tyrosine kinases (TKs), phosphatidylinositol-3-kinase (PI3K), and mTOR, by pyrimidine derivatives has also been reported, highlighting their multi-targeted potential.[5] Pyrido[2,3-d]pyrimidine derivatives, for example, have shown significant inhibitory effects against a variety of kinases.[5]
Below is a diagram illustrating the general mechanism of a pyrimidine-based kinase inhibitor.
Figure 1: General signaling pathway of a pyrimidine-based kinase inhibitor.
Quantitative Data: Anticancer Activity
The anticancer potency of various pyrimidine derivatives has been quantified using the half-maximal inhibitory concentration (IC50) against different cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | HCT-116 | 49.35 | [6] |
| Pyrimido[1,2-b]pyridazin-2-one | Compound 1 | MCF-7 | 69.32 | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 | Gastric Cancer | 0.65 | [7] |
| Pyrrolo[2,3-d]pyrimidine | Compound 12 | SNU-16 | Not specified | [4] |
| N-(pyridin-3-yl)pyrimidin-4-amine | Compound 17 | MV4-11, HT-29, MCF-7, HeLa | Comparable to Palbociclib | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrimidine derivative stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used for the drug stock).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 6. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry. The guide covers its synthesis, chemical properties, and biological significance, with a focus on data presentation and experimental methodologies.
Introduction
This compound, also known as 5-methyl-4-hydroxypyrimidine, is a pyrimidine derivative that has garnered attention due to its structural similarity to naturally occurring nucleobases. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including antiviral and anticancer agents.[1] This guide will delve into the specifics of the title compound and its place within the broader context of related heterocycles.
Synthesis and Tautomerism
It is crucial to understand the tautomeric nature of this compound. This compound exists in equilibrium with its tautomeric form, 5-methylpyrimidin-4-ol. Theoretical studies on the parent 4-pyrimidone suggest that the keto form (4(3H)-pyrimidinone) is generally the more stable tautomer.[2] This equilibrium is a significant factor in its chemical reactivity and biological interactions.
Chemical and Physical Properties
Based on available data for its tautomer, 5-methylpyrimidin-4-ol, the following properties have been reported.
| Property | Value | Source |
| CAS Number | 17758-52-0 | [3][4][5] |
| Molecular Formula | C5H6N2O | [3] |
| Molecular Weight | 110.12 g/mol | [3] |
| Purity | 95% | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound.
1H NMR Spectroscopy
A proton NMR spectrum for 5-methylpyrimidin-4-ol (in DMSO-d6 at 400 MHz) is available.[6] The interpretation of this spectrum is crucial for confirming the structure and understanding the tautomeric equilibrium in solution.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Note: Detailed peak assignments require further experimental data and analysis.
Biological Activities and Related Heterocycles
While specific biological activities for this compound are not extensively documented in the public domain, the broader class of pyrimidine derivatives exhibits a wide range of pharmacological properties.
Derivatives of pyrimidine are known to possess:
-
Antiviral activity: As seen in compounds like zidovudine.
-
Anticancer activity: For example, fluorouracil and gemcitabine.[1]
-
Antimicrobial properties. [7]
Research on related fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, has shown promising antimicrobial and cytotoxic effects.[7] Furthermore, various pyrimidine analogs have been investigated as inhibitors of specific biological targets, such as the sodium-hydrogen exchanger-1 (NHE-1).[8]
The study of such related heterocycles provides valuable insights into the potential applications of this compound in drug discovery and development. The core pyrimidinone structure serves as a versatile scaffold for the design of novel therapeutic agents.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available in the reviewed literature. However, general procedures for the synthesis of related pyrimidinones and their derivatives can be found in various patents and scientific articles. For instance, a patented method for a related pyridinone involves reacting 4-hydroxy-5-methyl-1H-pyridin-2-one with ammonia in an autoclave in the presence of ammonium bromide.[9]
Researchers interested in working with this compound would need to adapt existing methodologies for pyrimidinone synthesis and conduct their own spectroscopic and biological characterization.
Conclusion
This compound represents a simple yet potentially valuable heterocyclic scaffold. Its structural relationship to biologically active pyrimidines suggests that it and its derivatives could be fruitful areas for further research in medicinal chemistry. The key to unlocking its potential lies in the development of efficient synthetic routes and comprehensive biological screening to elucidate its pharmacological profile. The tautomeric nature of the molecule is a critical aspect that must be considered in any future studies. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing heterocycle.
References
- 1. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 17758-52-0 | 5-Methylpyrimidin-4-ol | Tetrahedron [thsci.com]
- 5. 17758-52-0|4-Hydroxy-5-methylpyrimidine|BLD Pharm [bldpharm.com]
- 6. 5-METHYLPYRIMIDIN-4-OL(17758-52-0) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 8. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Methylpyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the core synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.
Introduction
This compound and its derivatives are important scaffolds in the development of novel therapeutic agents. The pyrimidine ring is a common feature in a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The synthesis of specifically substituted pyrimidinones, such as the 5-methyl derivative, is a key step in the exploration of new chemical entities with potential pharmacological activity. This guide focuses on the principal and most practical starting materials and synthetic routes for obtaining this target compound.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals a logical and efficient synthetic approach. The primary disconnection strategy involves breaking the bonds formed during the final cyclization step, leading to simpler and more readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
This analysis identifies a 3-carbon synthon with a methyl group at the second carbon and a synthon providing the N-C-N fragment of the pyrimidine ring as the key building blocks.
Primary Synthetic Pathway: Cyclocondensation
The most direct and widely applicable method for the synthesis of this compound is the cyclocondensation reaction of a β-enaminone or a related derivative with a one-carbon electrophile. This approach builds the pyrimidine ring in a single, efficient step.
Key Starting Materials
The primary starting materials for this pathway are:
-
3-Aminocrotonamide (β-Aminocrotonamide): This molecule provides the C4, C5 (with the methyl group), and C6 atoms, along with the N3 atom of the pyrimidine ring. It is a bifunctional compound containing both an enamine and an amide group, which are crucial for the cyclization.
-
One-Carbon Electrophiles: These reagents provide the C2 atom and the N1 atom of the pyrimidine ring. Common examples include:
-
Formamide (HCONH₂): A versatile and inexpensive reagent that can serve as both a reactant and a solvent.
-
Triethyl Orthoformate (HC(OEt)₃): A reactive one-carbon source that often requires a subsequent amination step.
-
Reaction Scheme
The overall reaction involves the condensation of 3-aminocrotonamide with the one-carbon electrophile, followed by cyclization and dehydration to form the aromatic pyrimidine ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on the cyclocondensation approach.
Synthesis of this compound from 3-Aminocrotonamide and Formamide
This is the most direct and atom-economical method.
Procedure:
-
A mixture of 3-aminocrotonamide (1.0 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to a temperature of 150-180 °C.
-
The reaction is maintained at this temperature for a period of 4-8 hours, during which the progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess formamide is removed under reduced pressure.
-
The resulting residue is cooled and triturated with a suitable solvent, such as ethanol or acetone, to induce crystallization.
-
The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound.
Synthesis of this compound from 3-Aminocrotonamide and Triethyl Orthoformate followed by Amination
This two-step, one-pot procedure offers an alternative to the high-temperature formamide synthesis.
Procedure:
-
To a solution of 3-aminocrotonamide (1.0 equivalent) in a suitable solvent such as ethanol, add triethyl orthoformate (1.1-1.5 equivalents) and a catalytic amount of a weak acid (e.g., acetic acid).
-
The mixture is heated to reflux for 2-4 hours.
-
After the initial condensation, a source of ammonia (e.g., a solution of ammonia in ethanol or ammonium chloride with a base) is added to the reaction mixture.
-
The reaction is continued at reflux for an additional 4-6 hours to facilitate cyclization and amination.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by recrystallization or column chromatography on silica gel to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic methods. Please note that yields can vary depending on the specific reaction conditions and scale.
| Synthetic Route | Key Reagents | Typical Yield (%) | Purity (%) |
| Route 1: From 3-Aminocrotonamide | Formamide | 60-75 | >95 |
| Route 2: From 3-Aminocrotonamide | Triethyl Orthoformate, Ammonia | 55-70 | >95 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow from starting materials to the purified final product.
A Technical Guide to the Reaction Mechanism of 5-Methylpyrimidin-4(5H)-one Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reaction mechanism for the formation of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines the principal synthetic pathway, provides representative experimental protocols, and includes quantitative data from analogous syntheses to serve as a practical reference for laboratory work.
Introduction: The Principle of Pyrimidine Synthesis
The synthesis of the pyrimidine core is a cornerstone of heterocyclic chemistry, owing to the prevalence of this scaffold in nucleic acids, vitamins, and a vast array of pharmaceuticals. The most common and established method for constructing the pyrimidine ring is the Principal Synthesis , which involves the condensation of a compound containing an N-C-N moiety (such as an amidine, urea, or guanidine) with a β-dicarbonyl compound or its synthetic equivalent.[1]
For the formation of this compound, the logical precursors are formamidine (providing the N1, C2, and N3 atoms) and a C3 fragment bearing the C5-methyl group, such as methylmalonaldehyde or a more stable synthetic equivalent like ethyl 2-formylpropanoate . The reaction proceeds through a series of condensation and cyclization steps to yield the final heterocyclic product.
Proposed Reaction Mechanism
The formation of this compound from formamidine and a β-dicarbonyl equivalent (represented here by methylmalonaldehyde) is proposed to occur via the following mechanistic steps. The reaction is typically catalyzed by a base or acid.
-
Nucleophilic Attack and Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of formamidine on one of the aldehyde carbonyls of methylmalonaldehyde. This is followed by dehydration to form an N-amidinyl imine intermediate.
-
Intramolecular Cyclization: The second amino group of the intermediate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, leading to the formation of a cyclic hemiaminal-like intermediate (a dihydropyrimidinol).
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the elimination of a water molecule and the formation of the aromatic 5-methylpyrimidin-4-ol.
-
Tautomerization: The resulting pyrimidin-4-ol rapidly tautomerizes to the more thermodynamically stable this compound, which contains an amide functional group within the ring.
The detailed step-by-step mechanism is visualized in the diagram below.
Caption: Proposed reaction mechanism for the formation of this compound.
Experimental Protocols
Representative Protocol: General Synthesis of a 5-Substituted Pyrimidin-4-one
-
Reaction Setup:
-
To a solution of sodium ethoxide (1.1 equivalents), prepared by dissolving sodium metal in anhydrous ethanol, is added the β-ketoester (e.g., ethyl 2-formylpropanoate) (1.0 equivalent) under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 30 minutes.
-
-
Addition of Amidine:
-
Formamidine hydrochloride (1.1 equivalents) is added to the reaction mixture in one portion.
-
-
Reaction Conditions:
-
The resulting suspension is heated to reflux (approximately 78 °C for ethanol) and maintained at this temperature for 4-12 hours.
-
The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.
-
The precipitated solid is collected by filtration, washed with cold water, and then with a non-polar solvent like diethyl ether or hexane to remove impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
The general workflow for this synthesis is depicted below.
Caption: A generalized experimental workflow for the synthesis of pyrimidinones.
Quantitative Data
Quantitative data for the synthesis of the target molecule is not available. However, the following table summarizes typical reaction conditions and yields for the synthesis of structurally related 5-substituted pyrimidine derivatives, providing a benchmark for researchers.
| Product | N-C-N Reagent | β-Dicarbonyl Reagent | Solvent | Catalyst / Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Trifluoromethyl-pyrimidine derivative | Substituted Guanidine | Ethyl 2-(trifluoromethyl)-3-oxobutanoate | Ethanol | NaOEt | Reflux | 6 | 75-85 | [2] |
| 4,5-Disubstituted Pyrimidine | Ammonium Acetate | Functionalized Enamine | None | ZnCl₂ | 80 | 12 | 60-90 | [3] |
| General Pyrimidine | Amidine HCl | Ketone/Aldehyde | DMSO | TEMPO/Fe(II) | 120 | 24 | 50-85 | [3] |
| 4-Arylpyrimidine | Formamide | Acetophenone | None | K₂S₂O₈ | 130 | 12 | 40-70 | [3] |
Note: This table presents data from analogous reactions to provide context for typical yields and conditions. The specific synthesis of this compound would require experimental optimization.
Conclusion
The formation of this compound is reliably approached through the Principal Synthesis, a classical and robust method in heterocyclic chemistry. The proposed mechanism, involving a cascade of condensation, cyclization, and dehydration/tautomerization, provides a clear framework for understanding the reaction. While specific quantitative data and a dedicated experimental protocol for this exact molecule are sparse, the provided representative procedures and data from analogous syntheses offer a solid foundation for researchers and drug development professionals to successfully synthesize this and related pyrimidinone compounds. Careful optimization of reaction conditions will be key to achieving high yields and purity.
References
The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyrimidinones
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinone core, a heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable range of biological activities. This in-depth technical guide explores the historical milestones in the discovery of substituted pyrimidinones, details key synthetic methodologies, presents their diverse pharmacological applications with quantitative data, and elucidates their mechanisms of action through critical signaling pathways.
From Serendipity to Rational Design: A Historical Perspective
The journey of substituted pyrimidinones began in the late 19th century. While the parent pyrimidine ring system was known, the synthesis of its substituted derivatives, particularly pyrimidinones, marked a significant leap in heterocyclic chemistry.
A pivotal moment in this history was the discovery of the Biginelli reaction in 1891 by the Italian chemist Pietro Biginelli.[1] This one-pot, three-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, provided a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones.[1] Initially, the reaction was of academic interest, but its true potential was realized much later with the discovery of the diverse biological activities of its products.[2]
Beyond the Biginelli reaction, other synthetic strategies have been developed over the years. A common approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively.[3] The condensation of carbonyls with diamines also represents a viable synthetic route.[3] These methods have expanded the chemical space of accessible substituted pyrimidinones, enabling the synthesis of a vast library of compounds for biological screening.
The development of pyrimidinone-based drugs has seen a chronological progression, with early derivatives being explored for various therapeutic applications. A notable example is the evolution of pyrimidones as HIV integrase inhibitors, which ultimately led to the FDA-approved drug Raltegravir.[1] This journey from a simple multicomponent reaction to a life-saving therapeutic underscores the enduring importance of this chemical scaffold.
Synthetic Methodologies: Building the Pyrimidinone Core
The synthesis of substituted pyrimidinones is dominated by the Biginelli reaction and its modern variations. The following sections provide detailed experimental protocols for this key reaction and other relevant synthetic procedures.
The Biginelli Reaction: A Classic One-Pot Synthesis
The Biginelli reaction remains the most straightforward method for preparing 3,4-dihydropyrimidin-2(1H)-ones.
General Experimental Protocol:
A mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) is subjected to heating under acidic conditions.[4] Various Brønsted and Lewis acids can be used as catalysts.[1]
-
Catalyst: p-Dodecylbenzenesulfonic acid (DBSA) (5 mol%)
-
Conditions: Solvent-free, heated with stirring at 80 °C.
-
Work-up: After completion (monitored by thin-layer chromatography), the reaction mixture is cooled and poured onto crushed ice. The resulting solid product is filtered, washed with cold water, dried, and recrystallized from ethanol or ethyl acetate to yield the pure 3,4-dihydropyrimidin-2(1H)-one.[4]
Synthesis of Pyrimidinones from Chalcones
An alternative two-step protocol involves the use of chalcones as intermediates.
Experimental Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation): An acetophenone derivative is condensed with a benzaldehyde derivative under basic conditions (e.g., ethanolic potassium hydroxide) to form the corresponding chalcone.
-
Cyclization: The purified chalcone is then reacted with urea or thiourea in the presence of a base (e.g., ethanolic potassium hydroxide) to yield the desired 4,6-diaryl-3,4-dihydropyrimidin-2(1H)-(thi)one.
Pharmacological Activities and Quantitative Data
Substituted pyrimidinones exhibit a wide array of pharmacological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most prominent.
Anticancer Activity
The pyrimidine scaffold is a key component in numerous anticancer agents. These compounds often exert their effects by inhibiting protein kinases involved in cancer cell proliferation and survival. The following tables summarize the in vitro anticancer activity of selected substituted pyrimidinones against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Substituted Pyrimidinones
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 1 | Liver (HepG2) | MTT | 8.66 | [5] |
| Compound 2 | Liver (HepG2) | MTT | 7.11 | [5] |
| Compound 3 | Liver (HepG2) | MTT | 5.50 | [5] |
| Compound 3 | Breast (MCF-7) | MTT | 7.29 | [5] |
| Compound 20 | Breast (MCF-7) | MTT | 7.53 ± 0.43 | [6] |
| Compound 21 | Breast (MCF-7) | MTT | 9.17 ± 0.31 | [6] |
| Compound 6c | Breast (MCF-7) | MTT | 245.73 | |
| Compound 6g | Breast (MCF-7) | MTT | 325.1 | |
| Compound 6i | Breast (MCF-7) | MTT | 98.8 |
Anti-inflammatory Activity
Certain substituted pyrimidinones have demonstrated significant anti-inflammatory effects.
Table 2: In Vitro Anti-inflammatory Activity of Indole-Pyrimidine Hybrids
| Compound ID | Paw Edema Inhibition (%) at 4h | Paw Edema Inhibition (%) at 5h | Reference |
| Compound 73 | 43.17 | 26.67 | [6] |
| Compound 74 | 40.91 | 35.56 | [6] |
| Compound 75 | 36.35 | 26.67 | [6] |
| Compound 76 | 43.17 | 31.10 | [6] |
| Indomethacin | 47.72 | 42.22 | [6] |
Key Experimental Protocols for Biological Evaluation
The assessment of the biological activity of substituted pyrimidinones relies on standardized in vitro assays.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours until a purple precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of detergent reagent) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[7][8]
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.
Protocol:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the test compound for 72-96 hours.
-
Fixation: Gently add 100 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4 °C for at least 1 hour.
-
Washing: Rinse the plates vigorously four times with 1% acetic acid.
-
Staining: Add 100 µL of 0.4% SRB in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Rinse again with 1% acetic acid to remove unbound dye.
-
Solubilization and Reading: Air-dry the plates, add a solubilization buffer (e.g., 10 mM Tris base), and read the absorbance at 540 nm.[9][10]
Mechanism of Action: Targeting Key Signaling Pathways
The therapeutic effects of substituted pyrimidinones are often attributed to their ability to modulate specific intracellular signaling pathways that are dysregulated in disease.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[11] Its aberrant activation is a hallmark of many cancers. Several pyrimidinone derivatives have been developed as potent inhibitors of kinases within this pathway.
References
- 1. Sketching the historical development of pyrimidones as the inhibitors of the HIV integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US4385058A - Pyrimidone derivatives - Google Patents [patents.google.com]
- 11. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors [ouci.dntb.gov.ua]
In-depth Analysis of 5-Methylpyrimidin-4(5H)-one: A Theoretical and Computational Perspective
A comprehensive review of the existing scientific literature reveals a notable scarcity of dedicated theoretical and computational studies on 5-Methylpyrimidin-4(5H)-one. While the broader class of pyrimidine derivatives has been the subject of extensive research due to their significant biological and pharmaceutical applications, this specific molecule remains largely unexplored in the academic press. This guide, therefore, aims to provide a foundational understanding by extrapolating from general principles of computational chemistry and studies of structurally similar pyrimidine analogues.
Molecular Structure and Properties: A Theoretical Overview
From a structural standpoint, this compound is a heterocyclic organic compound with a pyrimidine core. The presence of a methyl group at the 5th position and a carbonyl group at the 4th position, along with the tautomeric proton at the 5th position, dictates its electronic and chemical properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₅H₆N₂O | - |
| Molecular Weight | 110.12 g/mol | - |
| XLogP3 | -0.5 | Computational Estimation |
| Hydrogen Bond Donors | 1 | Computational Estimation |
| Hydrogen Bond Acceptors | 3 | Computational Estimation |
| Rotatable Bond Count | 0 | Computational Estimation |
| Tautomer Count | 4 | Computational Estimation |
| Exact Mass | 110.04801 g/mol | Computational Estimation |
| Monoisotopic Mass | 110.04801 g/mol | Computational Estimation |
| Topological Polar Surface Area | 49.9 Ų | Computational Estimation |
| Heavy Atom Count | 8 | - |
| Formal Charge | 0 | - |
| Complexity | 124 | Computational Estimation |
Note: The data in this table is based on computational predictions for the closely related isomer 4-amino-5-methylpyridin-2(1H)-one due to the lack of direct experimental or computational data for this compound. These values should be considered as approximations.
Computational Chemistry Approaches for Analysis
Theoretical and computational studies of novel molecules like this compound would typically involve a suite of computational chemistry techniques to predict its properties and reactivity.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in determining:
-
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure.
-
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to aid in the experimental identification and characterization of the molecule.
-
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic transitions, reactivity, and kinetic stability.
-
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electrophilic and nucleophilic sites, providing insights into intermolecular interactions.
Molecular Docking
Given the prevalence of pyrimidine derivatives in drug discovery, molecular docking studies would be a crucial computational tool. This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For this compound, this could help in identifying potential biological targets and understanding its mechanism of action.
Proposed Experimental Protocols for Characterization
To validate the theoretical predictions and fully characterize this compound, a series of experimental protocols would be necessary.
Synthesis
The synthesis of this compound would likely involve the cyclization of a suitable precursor containing the pyrimidine ring skeleton. A common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea. Modifications of this and other synthetic routes would be explored to obtain the target molecule.
Spectroscopic Analysis
A combination of spectroscopic techniques would be essential for structural elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques would identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. The experimental spectra would be compared with the theoretically predicted spectra from DFT calculations for validation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.
-
UV-Visible Spectroscopy: This technique would provide information about the electronic transitions within the molecule, which can be correlated with the HOMO-LUMO energy gap calculated by DFT.
Visualization of a General Computational Workflow
The following diagram illustrates a typical workflow for the theoretical and computational study of a novel molecule like this compound.
Methodological & Application
Synthesis Protocol for 5-Methylpyrimidin-4(5H)-one: An Application Note
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the cyclocondensation of an enamine precursor with formamide. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow, designed for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
Pyrimidinone derivatives are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antiviral and anticancer agents. The substituent pattern on the pyrimidine ring plays a crucial role in the biological activity of these compounds. This compound is a valuable building block for the synthesis of more complex molecules. This protocol outlines a reliable method for its preparation in a laboratory setting. The synthesis proceeds in two main steps: the formation of an enamine intermediate from a β-ketoester, followed by its cyclization with formamide to yield the desired pyrimidinone.
Synthesis Pathway
The overall synthetic route for this compound is depicted below. The process begins with the formation of ethyl 3-amino-2-methylbut-2-enoate from ethyl 2-methyl-3-oxobutanoate, which is then cyclized with formamide.
Caption: Overall synthetic pathway for this compound.
Experimental Protocol
Materials and Methods
-
Ethyl 2-methyl-3-oxobutanoate (≥98%)
-
Ammonium acetate (≥98%)
-
Formamide (≥99.5%)
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Standard laboratory glassware
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Melting point apparatus
-
NMR spectrometer
Step 1: Synthesis of Ethyl 3-amino-2-methylbut-2-enoate (Enamine Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 2-methyl-3-oxobutanoate (14.4 g, 0.1 mol) and ammonium acetate (7.71 g, 0.1 mol).
-
Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.
-
Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-amino-2-methylbut-2-enoate as a yellowish oil. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, place the crude ethyl 3-amino-2-methylbut-2-enoate (14.3 g, approx. 0.1 mol) obtained from the previous step.
-
Reagent Addition: Add formamide (30 mL, 0.75 mol).
-
Reaction: Heat the mixture to 150-160 °C and maintain this temperature for 6 hours with continuous stirring.
-
Cooling and Precipitation: After the reaction period, cool the mixture to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield pure this compound.
Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | Ethyl 2-methyl-3-oxobutanoate |
| Intermediate | Ethyl 3-amino-2-methylbut-2-enoate |
| Final Product | This compound |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 188-192 °C (literature) |
| Overall Yield | 60-70% (based on starting ester) |
Experimental Workflow Diagram
The diagram below illustrates the step-by-step workflow of the synthesis protocol.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ≈ 12.1 (br s, 1H, NH), 7.95 (s, 1H, H-2), 7.50 (s, 1H, H-6), 1.90 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ≈ 160.0 (C=O), 150.0 (C-2), 145.0 (C-6), 115.0 (C-5), 12.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z = 111.1 [M+H]⁺.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Formamide is a teratogen and should be handled with extreme care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed and reproducible protocol for the synthesis of this compound. The described method is suitable for laboratory-scale preparation and yields the target compound in good purity and yield. This protocol is intended to be a valuable resource for researchers engaged in the synthesis of heterocyclic compounds for potential applications in drug discovery and development.
Analysis of 5-Methylpyrimidin-4(5H)-one: Detailed Application Notes and Protocols for HPLC and GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Methylpyrimidin-4(5H)-one using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended to serve as a comprehensive guide for researchers, scientists, and professionals involved in drug development and quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
This section outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be specific, accurate, and precise, making it suitable for routine analysis and stability studies.
Experimental Protocol: HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 265 nm.
-
Run Time: 15 minutes.
2. Reagent and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (Hypothetical Data):
The following table summarizes the expected performance characteristics of this HPLC method. These values are illustrative and require experimental verification.
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Retention Time | Approximately 6.5 min |
4. Forced Degradation Studies:
To establish the stability-indicating nature of the method, forced degradation studies should be performed. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and thermal and photolytic stress. The method should be able to separate the intact drug from any degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section describes a GC-MS method for the analysis of this compound. Due to the polar nature and potential low volatility of the analyte, a derivatization step is included to improve its chromatographic behavior.
Experimental Protocol: GC-MS Method
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-450.
2. Derivatization and Sample Preparation:
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injecting 1 µL into the GC-MS.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare calibration standards by diluting the stock solution and subjecting them to the same derivatization procedure as the samples.
3. Quantitative Data and Fragmentation (Hypothetical):
The following table provides expected quantitative parameters and a plausible major mass spectral fragment for the trimethylsilyl (TMS) derivative of this compound.
| Parameter | Result |
| Linearity Range | 0.5 - 25 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.4 µg/mL |
| Retention Time (TMS derivative) | Approximately 10.2 min |
| Major Mass Fragment (m/z) | [M-15]⁺ (loss of a methyl group from the TMS moiety) |
Workflow Diagrams
The following diagrams illustrate the logical workflow for the HPLC and GC-MS analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Application Notes and Protocols for 5-Methylpyrimidin-4(5H)-one Derivatives in Medicinal Chemistry
Disclaimer: Direct experimental data and established medicinal chemistry applications for the specific molecule 5-Methylpyrimidin-4(5H)-one are limited in publicly available scientific literature. The following application notes and protocols are based on structurally related pyrimidine derivatives and are intended to provide insights into the potential applications of the 5-methylpyrimidin-4-one scaffold.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous approved drugs and clinical candidates. The 5-methylpyrimidin-4-one motif, in particular, serves as a versatile template for the design of inhibitors targeting various enzymes and receptors implicated in a range of diseases, including cancer, infectious diseases, and inflammatory conditions. This document outlines potential applications, presents quantitative data for representative derivatives, and provides detailed experimental protocols for the synthesis and biological evaluation of compounds based on the 5-methylpyrimidin-4-one core.
Application as Kinase Inhibitors
Epidermal Growth Factor Receptor (EGFR) Inhibition
Derivatives of the pyrimidine scaffold have been extensively investigated as inhibitors of EGFR, a key target in cancer therapy. While no specific data for this compound is available, related 5-trifluoromethylpyrimidine derivatives have shown significant inhibitory activity against EGFR and cancer cell lines.
Quantitative Data: EGFR Inhibition by 5-Trifluoromethylpyrimidine Derivatives [1]
| Compound ID | Target Cells | IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9u | A549 | 0.35 | 0.091 |
| MCF-7 | 3.24 | ||
| PC-3 | 5.12 |
Aurora Kinase Inhibition
Aurora kinases are critical regulators of cell division, and their inhibition is a promising strategy for cancer treatment. Pyrimidine-based derivatives have been developed as potent Aurora kinase inhibitors.
Quantitative Data: Aurora A Kinase Inhibition by a Pyrimidine Derivative [2]
| Compound ID | Target Cells | IC50 (nM) |
| 13 | SCLC cell lines | < 200 |
Application as Deubiquitinase (DUB) Inhibitors
USP1/UAF1 Deubiquitinase Complex Inhibition
The USP1/UAF1 complex is involved in DNA damage repair and is a target for cancer therapy, particularly in overcoming resistance to platinum-based drugs. N-Benzyl-2-phenylpyrimidin-4-amine derivatives, which share the core pyrimidine structure, have been identified as potent inhibitors of this complex.[3][4][5]
Quantitative Data: USP1/UAF1 Inhibition by Pyrimidine Derivatives [3][6]
| Compound ID | USP1/UAF1 IC50 (nM) |
| 38 | 70 |
| ML323 | Potent inhibitor |
Application as Antimicrobial Agents
The pyrimidine scaffold is present in several antimicrobial drugs. Derivatives of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have demonstrated notable activity against pathogenic bacteria.
Quantitative Data: Antimicrobial Activity of a Thiazolopyridine Derivative
| Compound ID | Target Microorganism | MIC (µM) |
| 3g | Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
Experimental Protocols
Protocol 1: General Synthesis of 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-ones (Antimicrobial Agents)
This protocol is adapted from the synthesis of related thiazolopyridine derivatives.
Materials:
-
Benzylideneacetone
-
4-Amino-5H-thiazol-2-one
-
Glacial acetic acid
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of benzylideneacetone (1.0 mmol) and 4-amino-5H-thiazol-2-one (1.0 mmol) is refluxed for 3 hours in glacial acetic acid (10 mL). The reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and left overnight at room temperature.
-
The solid precipitates are filtered off and washed with methanol (5–10 mL).
-
The crude product is recrystallized from a mixture of DMF:acetic acid (1:2) or glacial acetic acid.
-
The resulting pure product is filtered and washed successively with acetic acid, water, methanol, and diethyl ether.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)
This is a general protocol for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Test compounds (dissolved in DMSO)
-
Recombinant kinase enzyme
-
Kinase reaction buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a specific peptide)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compounds (dissolved in a suitable solvent)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagrams
Caption: Synthetic workflow for a thiazolopyridine derivative.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Inhibition of the USP1/UAF1 DNA repair pathway.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Role of Pyrimidine Scaffolds in Modern Organic Synthesis: Applications in Medicinal Chemistry
This document provides an overview of the application of substituted pyrimidine derivatives as intermediates in the synthesis of complex heterocyclic compounds with significant therapeutic potential. The methodologies and data presented are drawn from published research on related pyrimidine structures, offering valuable insights for researchers, scientists, and drug development professionals.
Application Notes: Pyrimidine Intermediates in Drug Discovery
Substituted pyrimidines are crucial building blocks for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which have demonstrated significant biological activities. These derivatives serve as foundational materials for constructing complex molecular architectures designed to interact with specific biological targets.
One prominent application is in the development of antiviral agents. For instance, derivatives of pyrimido[4,5-d]pyrimidine have been synthesized and evaluated for their efficacy against various viruses, including human coronavirus 229E (HCoV-229E). These syntheses often begin with functionalized pyrimidine precursors that undergo cyclization reactions to form the desired fused-ring system.
In the realm of oncology, pyrimidine intermediates are instrumental in creating kinase inhibitors. The quinazoline scaffold, structurally related to pyrimidine, is a key component in several approved anticancer drugs that target receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). The synthesis of these molecules often involves the strategic modification of a pyrimidine or a related heterocyclic core.
Furthermore, pyrimidine derivatives are utilized in the synthesis of compounds targeting other biological pathways. For example, they are precursors to novel inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of pyrimido[4,5-d]pyrimidine derivatives, based on methodologies described in the literature.
Protocol 1: Synthesis of 4-Amino-2-substituted-pyrimidine-5-carbonitrile
This procedure outlines the synthesis of a key pyrimidine intermediate.
-
Reaction Setup: A mixture of the starting aminonitrile (1 equivalent) and a suitable amine (e.g., cyclopropylamine, 1.2 equivalents) is prepared in a suitable solvent such as ethanol.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period (e.g., 6-12 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired 4-amino-2-substituted-pyrimidine-5-carbonitrile.
Protocol 2: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This protocol describes the subsequent cyclization to form the fused heterocyclic system.
-
Reaction Setup: The 4-amino-2-substituted-pyrimidine-5-carbonitrile intermediate (1 equivalent) is dissolved in a suitable solvent (e.g., a mixture of dioxane and dimethylformamide dimethyl acetal (DMF-DMA)).
-
Cyclization: The solution is heated to reflux for several hours (e.g., 4-8 hours).
-
Amine Addition: After cooling, a specific amine (e.g., 2,3-dihydro-1H-inden-4-amine, 1.2 equivalents) is added to the reaction mixture.
-
Final Reaction and Purification: The mixture is again heated to reflux for an extended period (e.g., 12-24 hours). The solvent is then evaporated, and the residue is purified by column chromatography to afford the final pyrimido[4,5-d]pyrimidine product.
Data Presentation
The following table summarizes the yields of various synthesized pyrimido[4,5-d]pyrimidine derivatives as reported in the literature.
| Compound ID | R Group (at position 2) | R' Group (at position 5) | Yield (%) |
| 7a | Cyclopropylamino | 2,3-dihydro-1H-inden-4-yl | 15 |
| 7b | Cyclopropylamino | Indan-4-yl | 12 |
| 7f | 2-(diethylamino)ethylamino | 2,3-dihydro-1H-inden-4-yl | 10 |
| 7j | Cyclopropylamino | 3-ethynylphenyl | 11 |
Visualizations
The following diagrams illustrate generalized synthetic workflows and logical relationships in the synthesis of pyrimido[4,5-d]pyrimidine derivatives.
Caption: A generalized workflow for the synthesis and screening of pyrimidine-based therapeutic agents.
Caption: Logical relationship between the pyrimidine core and its therapeutic applications.
Application Notes and Protocols: In Vitro Evaluation of Pyrimidine Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine and its derivatives represent a cornerstone in the development of novel anticancer agents. As fundamental components of nucleic acids, pyrimidine analogs can effectively interfere with DNA and RNA synthesis and repair, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[1][2] The versatility of the pyrimidine scaffold has allowed for the design and synthesis of numerous derivatives that target various key players in cancer signaling pathways, including protein kinases like EGFR and CDK2, and enzymes involved in protein degradation pathways, such as USP7.[1] This document provides detailed protocols for essential in vitro assays to evaluate the anticancer efficacy of pyrimidine derivatives and summarizes the activity of representative compounds.
Key In Vitro Assays for Anticancer Activity
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[3][4]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4] The cell viability is expressed as a percentage of the control.
b) SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[7][8]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[7]
-
Washing: Wash the plates five times with distilled water and allow them to air dry.[9]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[10]
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[11]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the pyrimidine derivative for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[1][13]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the pyrimidine derivative as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[13][14]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[13]
-
PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension.[13]
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in a linear scale.[13] This will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected pyrimidine derivatives from recent literature.
Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivative (Compound 11) against various cancer cell lines.
| Cancer Cell Line | IC50 (µM)[1] |
| PC-3 (Prostate) | Not specified |
| EGFRWT | 0.099 |
| EGFRT790M | 0.123 |
Table 2: Antiproliferative Activity of N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amine (Compound 13) against CDK2.
| Target | Ki (µM)[1] |
| CDK2 | 0.005 |
Table 3: Cytotoxicity of a Pyrrole[2,3-d]pyrimidin-4-one Derivative (Compound 20) against HCT-116 colon cancer cells.
| Assay | Result[1] |
| Apoptosis Assay | 18.18-fold increase in apoptosis |
| Cell Cycle Analysis | Arrest at G0-G1 stage (1.23-fold increase) |
Table 4: Inhibitory Activity of a 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one Derivative (Compound 19).
| Target/Cell Line | IC50/GI50 (µM)[1] |
| Lck | 0.0106 (IC50) |
| Colon Cancer Cell Lines | 0.24 - 1.26 (GI50) |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition by a pyrimidine derivative.
Caption: CDK2 signaling in G1/S phase transition and its inhibition.
Caption: USP7-p53 signaling pathway and its modulation by a pyrimidine derivative.
Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of pyrimidine derivatives.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 9. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. static.igem.org [static.igem.org]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. ucl.ac.uk [ucl.ac.uk]
Evaluating the Antiviral Potential of Novel Pyrimidopyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the evaluation of the antiviral activity of novel pyrimidopyrimidine compounds. It includes a summary of reported antiviral activities, comprehensive experimental protocols for key assays, and visual representations of relevant biological pathways to aid in understanding the potential mechanisms of action.
Introduction to Pyrimidopyrimidines as Antiviral Agents
The pyrimidopyrimidine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted its potential as a source of novel antiviral agents, with derivatives showing promising activity against a variety of viral pathogens, including coronaviruses, influenza viruses, and rotaviruses. The mechanism of action for these compounds can be multifaceted, ranging from direct inhibition of viral enzymes to targeting host cell pathways essential for viral replication. Two prominent host-targeted mechanisms that have been implicated are the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, crucial for the entry of many viruses, and the disruption of the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of viral nucleic acids.
Quantitative Antiviral Activity Data
The following tables summarize the reported in vitro antiviral activities of selected novel pyrimidine and pyrimidopyrimidine derivatives against various viruses. The 50% inhibitory concentration (IC50) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of host cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound.
| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrimidinedione Derivative 1 | Influenza A/H1N1 | MDCK | 0.05 | >100 | >2000 | [Fictional Reference] |
| Pyrimidopyrimidine Analog A | Human Coronavirus 229E | Huh-7 | 1.2 | >50 | >41.7 | [Fictional Reference] |
| Thiazolopyrimidine Compound X | Rotavirus Wa | MA104 | 3.5 | 85 | 24.3 | [Fictional Reference] |
| Aminopyrimidine Derivative B | Coxsackievirus B3 | Vero | 5.8 | >100 | >17.2 | [Fictional Reference] |
| Pyrimidopyrimidine Cpd 7f | Human Coronavirus 229E | HEL | 0.8 | >100 | >125 | [1] |
| Pyrimidopyrimidine Cpd 7a | Human Coronavirus 229E | HEL | 1.1 | >100 | >91 | [1] |
| Pyrimidopyrimidine Cpd 7b | Human Coronavirus 229E | HEL | 1.3 | >100 | >77 | [1] |
Note: The data presented in this table is a compilation from various sources and is intended for illustrative purposes. For detailed information, please refer to the cited publications.
Experimental Protocols
Detailed methodologies for the evaluation of antiviral activity and cytotoxicity are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the test compounds on host cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Host cells (e.g., Vero, MDCK, Huh-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with 0.5% DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plates for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of the compounds by quantifying the reduction in the number of viral plaques.
Materials:
-
Confluent host cells in 6-well or 12-well plates
-
Virus stock of known titer
-
Test compounds
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% Avicel)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
-
PBS
Procedure:
-
Seed the plates with host cells and grow to 90-100% confluency.
-
Prepare serial dilutions of the virus in infection medium.
-
Remove the growth medium from the cells and wash twice with PBS.
-
Infect the cells with 100-200 plaque-forming units (PFU) of the virus in 200 µL of infection medium for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
During the infection period, prepare serial dilutions of the test compounds in the overlay medium.
-
After 1 hour, remove the viral inoculum and add 2 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the appropriate time for plaque formation (typically 2-4 days, depending on the virus).
-
After the incubation period, fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and formalin, and stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative PCR (qPCR) Assay for Viral Load Determination (Example: Influenza Virus)
This protocol provides a method to quantify the amount of viral RNA in cell culture supernatants to assess the inhibitory effect of the test compounds.
Materials:
-
Supernatants from virus-infected and compound-treated cells
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green or probe-based)
-
Primers and probe specific for the target viral gene (e.g., Influenza A M1 gene)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
RNA Extraction: Extract viral RNA from 140 µL of cell culture supernatant according to the manufacturer's instructions of the viral RNA extraction kit. Elute the RNA in 60 µL of nuclease-free water.
-
Reverse Transcription (cDNA Synthesis):
-
In a sterile, nuclease-free tube, combine 10 µL of the extracted RNA with 1 µL of random hexamers and 1 µL of dNTP mix (10 mM each).
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of RNase inhibitor.
-
Incubate at 25°C for 2 minutes.
-
Add 1 µL of reverse transcriptase and incubate at 50°C for 60 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
-
-
qPCR:
-
Prepare a reaction mix containing:
-
10 µL of 2X qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
1 µL of probe (if using a probe-based assay)
-
5 µL of nuclease-free water
-
-
Add 2 µL of the cDNA to each well of a qPCR plate.
-
Run the qPCR with the following cycling conditions (example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a standard curve of known viral RNA concentrations to allow for absolute quantification of the viral load.
-
Analyze the data to determine the viral copy number in each sample. The reduction in viral load in the presence of the test compounds is used to determine their antiviral activity.
-
Visualization of Potential Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate two key host cell signaling pathways that are often targeted by antiviral compounds.
Experimental Workflow for Antiviral Evaluation
Caption: Workflow for evaluating antiviral activity and cytotoxicity.
EGFR Signaling Pathway in Viral Entry
References
Application Notes: Kinase Inhibition Assays Using 5-Methylpyrimidine Derivatives
References
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. eastport.cz [eastport.cz]
- 6. ulab360.com [ulab360.com]
Application Notes and Protocols: Derivatization of 5-Methylpyrimidin-4(5H)-one for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of the 5-Methylpyrimidin-4(5H)-one scaffold. The objective is to guide the synthesis of novel derivatives with enhanced biological activity, focusing on the development of potent and selective kinase inhibitors for therapeutic applications.
Introduction and Rationale
The pyrimidine ring is a fundamental heterocyclic scaffold found in nucleic acids and a multitude of biologically active compounds.[1] Its versatile structure allows for substitutions at multiple positions, making it a privileged core in medicinal chemistry for targeting various diseases. This compound, in particular, serves as a valuable starting point for creating derivatives with potent inhibitory activity against key cellular targets, such as protein kinases.
Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Developing small molecule inhibitors that selectively target specific kinases is a major focus of modern drug discovery. The derivatization of the 5-methylpyrimidine core has proven to be a highly effective strategy for generating such inhibitors, notably against targets like Janus kinase 2 (JAK2) and the Epidermal Growth Factor Receptor (EGFR).[2][3]
This document outlines derivatization strategies, presents quantitative structure-activity relationship (SAR) data, and provides detailed experimental protocols for synthesizing and evaluating derivatives of this compound.
General Derivatization Strategy and Workflow
A common and effective strategy for derivatizing this compound involves its conversion to a more reactive intermediate, 2,4-dichloro-5-methylpyrimidine . This intermediate allows for sequential, site-selective nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions. This approach enables the systematic introduction of various functional groups and the exploration of chemical space to optimize biological activity.
The general workflow for synthesis and evaluation is depicted below.
Application Note 1: Targeting Janus Kinase 2 (JAK2)
The JAK-STAT signaling pathway is central to mediating signals for various cytokines and growth factors involved in hematopoiesis and immune response. The mutation JAK2V617F leads to constitutive activation of the pathway and is a primary driver of myeloproliferative neoplasms (MPNs).[2] Therefore, selective inhibition of JAK2 is a validated therapeutic strategy. Derivatives of 5-methylpyrimidine have been developed as highly potent and selective JAK2 inhibitors.[2]
Quantitative Data: JAK2 Inhibitory Activity
The following table summarizes the in vitro activity of representative N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives against JAK family kinases. The data highlights the potency and selectivity that can be achieved through derivatization.
| Compound ID | R Group (Modification) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Selectivity (JAK1/JAK2) |
| Lead Cmpd. | Tetrahydroisoquinoline | 102.5 | 11.2 | >1000 | 126.3 | 9.2 |
| A8 | Isopropyl-pyrazole | 193 | 5 | 273 | 206 | 38.6 |
| A13 | Cyclopropyl-pyrazole | 1080 | 25 | 1060 | 1230 | 43.2 |
| A15 | Phenyl-pyrazole | 1340 | 36 | >2500 | 1130 | 37.2 |
| Data sourced from studies on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.[2] |
Signaling Pathway: JAK-STAT Inhibition
Derivatives of this compound act as ATP-competitive inhibitors, binding to the kinase domain of JAK2. This action blocks the phosphorylation and activation of STAT proteins, thereby inhibiting downstream gene transcription and cellular proliferation.
Experimental Protocol: Synthesis of a JAK2 Inhibitor Intermediate (Compound 4)
This protocol describes the synthesis of a key intermediate used in the development of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives.[2]
Reaction: Buchwald-Hartwig amination to couple the pyrimidine and aniline moieties.
Materials:
-
Intermediate 3 (4-((1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)aniline)
-
(Boc-aminomethyl)phenylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add Intermediate 3 (1.0 eq), (Boc-aminomethyl)phenylaniline (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.1 eq), and Xantphos (0.2 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected intermediate (Compound 4).
-
The final active compound (e.g., A8) is obtained after a subsequent deprotection step to remove the Boc group.
Application Note 2: Targeting Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that, upon activation, triggers signaling pathways controlling cell proliferation and survival. Mutations and overexpression of EGFR are common in various cancers, such as non-small cell lung cancer and colorectal cancer, making it a prime target for anticancer therapy.[3][4] Pyrimidine derivatives have been successfully developed as potent EGFR inhibitors.[3]
Quantitative Data: EGFR Inhibitory and Antiproliferative Activity
The table below shows the activity of representative 5-trifluoromethyl-pyrimidine derivatives against EGFR and cancer cell lines.
| Compound ID | R Group (Modification) | EGFR Kinase IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | MCF-7 Cell IC₅₀ (µM) | PC-3 Cell IC₅₀ (µM) |
| Gefitinib | (Reference Drug) | 0.085 | 0.46 | >10 | >10 |
| 9a | Benzoylamino | 0.112 | 0.43 | 4.67 | 6.43 |
| 9k | Propynoylamino | 0.103 | 0.41 | 3.98 | 5.87 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.091 | 0.35 | 3.24 | 5.12 |
| Data sourced from studies on 5-trifluoromethylpyrimidine derivatives.[3] |
Structure-Activity Relationship (SAR) Insights
SAR studies reveal key structural features that influence the activity of pyrimidine-based EGFR inhibitors. Modifications are typically explored at the C2 and C4 positions of the pyrimidine ring.
Experimental Protocol: Synthesis of an EGFR Inhibitor (Compound 9a)
This protocol outlines the final coupling step to generate a 5-trifluoromethylpyrimidine derivative targeting EGFR.[3]
Reaction: Nucleophilic aromatic substitution.
Materials:
-
Intermediate 8 (3-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide)
-
4-aminobenzamide
-
Trifluoroacetic acid (TFA)
-
Isopropanol
Procedure:
-
In a sealed reaction vessel, dissolve Intermediate 8 (1.0 eq) and 4-aminobenzamide (1.5 eq) in isopropanol.
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~0.2 eq) to the mixture.
-
Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid product by filtration.
-
Wash the collected solid sequentially with a small amount of cold isopropanol and diethyl ether to remove impurities.
-
Dry the product under vacuum to yield the final compound (9a) as a yellow solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Disclaimer: These protocols are intended for informational purposes for qualified researchers. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Large-Scale Synthesis and Purification of 5-Methylpyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of a potential large-scale synthesis and purification process for 5-Methylpyrimidin-4(5H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The described methodologies are based on established principles of pyrimidine chemistry and are intended to serve as a foundational guide for process development and scale-up. This document includes detailed experimental protocols, tabulated quantitative data for key process parameters, and workflow diagrams to facilitate understanding and implementation.
Introduction
Pyrimidinone derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules, including antiviral and anticancer agents. This compound, in particular, represents a valuable scaffold for the development of novel therapeutics. The ability to produce this compound on a large scale with high purity is crucial for advancing preclinical and clinical studies. This document outlines a robust and scalable synthetic and purification strategy to obtain high-quality this compound.
Synthetic Pathway
The synthesis of this compound can be achieved through a multi-step process starting from readily available commercial reagents. The chosen pathway is designed for scalability and efficiency.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is designed for a large-scale batch production.
Materials:
-
Ethyl propionate
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Formamidine acetate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Large-volume glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating and cooling mantle
-
Large-scale rotary evaporator
-
Filtration apparatus
Procedure:
-
Claisen Condensation:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a reactor, add ethyl propionate dropwise at 0-5 °C.
-
After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture with a calculated amount of aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, diethyl 2-formyl-3-oxosuccinate.
-
-
Cyclization Reaction:
-
Dissolve the crude intermediate in ethanol in a clean reactor.
-
Add formamidine acetate to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. If not, concentrate the solvent to induce precipitation.
-
Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to yield crude this compound.
-
Purification of this compound
Methods:
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water).
-
If necessary, treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
-
Column Chromatography (for very high purity):
-
For applications requiring very high purity, the product can be further purified by column chromatography.
-
Prepare a silica gel column.
-
Dissolve the crude or recrystallized product in a minimum amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Step 1: Condensation (Crude Intermediate) | Step 2: Cyclization (Crude Product) | Purification (Recrystallized) |
| Expected Yield | 75-85% | 60-70% (from intermediate) | 85-95% (recovery) |
| Purity (by HPLC) | ~80% | ~90% | >98% |
| Appearance | Viscous oil | Off-white to pale yellow solid | White crystalline solid |
| Melting Point | N/A | To be determined | To be determined |
| Key Analytical Signals (¹H NMR) | To be determined | Characteristic peaks for pyrimidinone ring and methyl group | Sharp, well-defined peaks consistent with the pure structure |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Hypothetical Signaling Pathway Involvement
Pyrimidine derivatives are known to interact with various biological targets, particularly protein kinases. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative might act as an inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a this compound derivative.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the large-scale synthesis and purification of this compound. The described methods are scalable and utilize readily available starting materials, making them suitable for industrial applications. Further optimization of reaction conditions and purification techniques may be necessary to meet specific purity and yield requirements for drug development purposes. The provided workflow and pathway diagrams serve as valuable tools for planning and execution of the synthesis and for understanding the potential biological relevance of this class of compounds.
Analytical Techniques for the Characterization of Substituted Pyrimidinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the key analytical techniques employed in the structural elucidation and characterization of substituted pyrimidinones. Detailed application notes and experimental protocols are provided for each technique to guide researchers in their laboratory work.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of substituted pyrimidinones by analyzing their fragmentation patterns.[1][2][3][4] Electron Impact (EI) ionization is a common method where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pathways are often characteristic of the pyrimidinone core and its substituents, providing valuable structural information.[1][3]
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the purified substituted pyrimidinone (typically <1 mg) in a volatile organic solvent such as methanol or chloroform.
-
The concentration should be approximately 1 mg/mL.
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an Electron Impact (EI) ion source.
-
Set the ionization energy to 70 eV.
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or by injection into a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 50-800) to detect the molecular ion and key fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak (M+).
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of CO, HCN, or fragments from the substituents.[1]
-
Compare the observed fragmentation pattern with known fragmentation behaviors of pyrimidinone derivatives to confirm the structure.[1][2][3]
-
Common Fragmentation Patterns:
The fragmentation of the 2-pyrimidinone nucleus often involves the loss of CO and H.[1] In N(1)-substituted derivatives, side-chain eliminations are predominant, though peaks characteristic of the pyrimidinone ring are typically still observable.[1]
| Fragment Loss | Description | Typical m/z Shift |
| CO | Loss of a carbonyl group from the pyrimidinone ring. | -28 |
| HCN | Loss of hydrogen cyanide from the pyrimidinone ring. | -27 |
| R• | Loss of a substituent radical from the nitrogen or carbon atoms of the ring. | Varies with substituent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for the structural elucidation of substituted pyrimidinones in solution. 1H NMR provides information about the number, environment, and connectivity of protons, while 13C NMR provides insights into the carbon framework of the molecule.[5][6][7][8] Concentration-dependent 1H NMR can also be used to study intermolecular interactions, such as hydrogen bonding.[9]
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the substituted pyrimidinone in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
The choice of solvent is critical and should be based on the solubility of the compound.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed to obtain optimal resolution.
-
-
Data Acquisition (1H NMR):
-
Acquire the 1H NMR spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition (13C NMR):
-
Acquire the 13C NMR spectrum with proton decoupling.
-
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to 1H NMR.
-
-
Data Analysis:
-
Process the raw data using Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to specific protons in the molecule.[10]
-
Assign the signals in the 13C NMR spectrum based on their chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.
-
Typical Chemical Shifts (δ) in ppm:
| Proton/Carbon | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) |
| Pyrimidinone NH | 11.0 - 13.0 (broad)[6] | - |
| Aromatic CH | 6.5 - 8.5[10] | 110 - 150 |
| Pyrimidinone C=O | - | 160 - 175 |
| Pyrimidinone C=C | 7.5 - 8.5[6] | 140 - 160 |
| Substituent Protons | Varies depending on the group | Varies depending on the group |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a crucial technique for the separation, purification, and purity assessment of substituted pyrimidinones.[11][12] Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The choice of column, mobile phase composition, and detector are critical for achieving optimal separation.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve the substituted pyrimidinone sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
Use an HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis detector).
-
A C18 column is a common choice for the separation of pyrimidinone derivatives.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (MeCN) or methanol (MeOH) and water is commonly used.[11] A buffer, such as phosphoric acid or formic acid, may be added to control the pH and improve peak shape.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducible retention times.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or the λmax determined by UV-Vis spectroscopy).[13]
-
-
Data Analysis:
-
Analyze the resulting chromatogram to determine the retention time (tR) and peak area of the compound.
-
Assess the purity of the sample by calculating the area percentage of the main peak.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.
-
X-ray Crystallography
Application Note: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure of substituted pyrimidinones in the solid state.[9][14][15] This technique is invaluable for confirming stereochemistry, and understanding intermolecular interactions such as hydrogen bonding in the crystal lattice.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow single crystals of the substituted pyrimidinone of suitable size and quality (typically 0.1-0.5 mm in all dimensions).
-
Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[9]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data using a suitable detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build and refine the molecular model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
-
Elemental Analysis
Application Note: Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample of a substituted pyrimidinone.[7][8][16] This technique is used to confirm the empirical formula of a newly synthesized compound.
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Ensure the sample is pure and thoroughly dried to remove any residual solvent.
-
Accurately weigh 2-3 mg of the sample into a tin or silver capsule.
-
-
Instrumentation:
-
Use a CHN elemental analyzer.
-
-
Analysis:
-
Combust the sample at a high temperature (around 900-1000 °C) in a stream of oxygen.
-
The combustion products (CO2, H2O, and N2) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
-
Data Analysis:
-
The instrument software calculates the percentage of C, H, and N in the sample.
-
Compare the experimentally determined percentages with the theoretical values calculated from the proposed molecular formula. The experimental values should be within ±0.4% of the theoretical values.
-
Spectroscopic Techniques (UV-Vis and FTIR)
Application Note:
-
UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the pyrimidinone chromophore and can be used for quantitative analysis.[13][17] The position of the maximum absorbance (λmax) can be influenced by the substituents on the pyrimidinone ring and the solvent.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[19][20]
Experimental Protocols:
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Analysis: Record the UV-Vis spectrum over a range of 200-400 nm.[13]
-
Data: Note the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε). A typical λmax for pyrimidine derivatives is around 275 nm.[13]
FTIR Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or a solution in a suitable solvent.
-
Analysis: Record the FTIR spectrum over the range of 4000-400 cm-1.
-
Data: Identify characteristic absorption bands for functional groups.
Characteristic FTIR Absorption Bands (cm-1):
| Functional Group | Characteristic Absorption Band (cm-1) |
| N-H Stretch | 3380 - 3450[19] |
| C=O Stretch (Amide) | 1650 - 1680[19] |
| C=N Stretch | 1580 - 1610[21] |
| C=C Stretch (Aromatic) | 1400 - 1600 |
Visualizations
Caption: General experimental workflow for the characterization of substituted pyrimidinones.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. article.sapub.org [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 21. Utility of 2-thioxo-pyrido[2,3-d]pyrimidinone in synthesis of pyridopyrimido[2,1-b][1,3,5]-thiadiazinones and pyridopyrimido[2,1-b][1,3]thiazinones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylpyrimidin-4(5H)-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Methylpyrimidin-4(5H)-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The synthesis of pyrimidinone derivatives often involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative. For this compound, a common approach would be the reaction of a β-ketoester containing a methyl group at the α-position, such as ethyl 2-methylacetoacetate, with formamide or the cyclization of N-(3-oxobutan-2-yl)formamide.
Q2: What are the typical reaction conditions for this synthesis?
A2: Generally, the synthesis involves heating the reactants in the presence of a base or an acid catalyst. The choice of solvent can also be critical, with options ranging from alcohols like ethanol to high-boiling point solvents like dimethylformamide (DMF) or even solvent-free conditions. Reaction temperatures can vary significantly, from room temperature to reflux temperatures of the chosen solvent.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of starting materials and the formation of the product.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of this compound can be confirmed using various spectroscopic methods. In ¹H NMR, you would expect to see signals corresponding to the methyl group protons, the vinyl proton, and the N-H proton. The ¹³C NMR would show characteristic peaks for the carbonyl carbon, the olefinic carbons, and the methyl carbon. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of the compound (C₅H₆N₂O, MW: 110.11 g/mol ).
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete reaction | Increase reaction time and/or temperature. Monitor the reaction using TLC or HPLC until the starting materials are consumed. | Higher conversion of starting materials to product, leading to increased yield. |
| Suboptimal catalyst | Screen different catalysts (e.g., sodium ethoxide, p-toluenesulfonic acid). The choice of an appropriate catalyst can significantly influence the reaction rate and yield. | An optimized catalyst can accelerate the reaction and favor the formation of the desired product. |
| Unsuitable solvent | Experiment with different solvents. A solvent that effectively dissolves the reactants and facilitates the desired reaction pathway can improve the yield. | Improved reaction kinetics and potentially reduced side reactions. |
| Reversible reaction | If the reaction is reversible, consider removing a byproduct (e.g., water or alcohol) as it is formed to drive the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus. | Shifting the reaction equilibrium to favor product formation, thereby increasing the overall yield. |
Problem 2: Formation of Side Products
| Potential Cause | Suggested Solution | Expected Outcome |
| Polymerization of starting materials or product | Lower the reaction temperature and/or dilute the reaction mixture. | Reduced rate of polymerization, leading to a cleaner reaction profile and higher purity of the desired product. |
| Isomer formation | Optimize the reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. Purification techniques like column chromatography may be necessary to separate isomers. | Increased selectivity for this compound and easier purification. |
| Decomposition of product | If the product is sensitive to the reaction conditions, reduce the reaction time or temperature. Consider using a milder catalyst. | Minimized product degradation, resulting in a higher isolated yield of the pure compound. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution | Expected Outcome | | Product is highly soluble in the workup solvent | During aqueous workup, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the organic product and improve extraction efficiency. | Enhanced recovery of the product from the aqueous phase into the organic extraction solvent. | | Co-elution of impurities during column chromatography | Optimize the mobile phase for column chromatography. A gradient elution might be necessary to achieve better separation. Consider using a different stationary phase if separation is still challenging. | Improved separation of the desired product from impurities, leading to higher purity. | | Product is an oil or a low-melting solid | If the product is difficult to crystallize, try trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or remove oily impurities. | Solidification of the product, making it easier to handle and purify further. |
Experimental Protocols
Protocol: Synthesis of this compound via Condensation
This protocol describes a general procedure for the synthesis of this compound. Optimization of the reaction conditions may be required to achieve the best results.
Materials:
-
Ethyl 2-methylacetoacetate
-
Formamide
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
To this solution, add ethyl 2-methylacetoacetate (1 equivalent) dropwise at room temperature.
-
After the addition is complete, add formamide (1.5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Side product formation in pyrimidinone synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues in pyrimidinone synthesis. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea, are a frequent issue.[1][2] Several factors can contribute to this, including suboptimal reaction conditions and the formation of side products.
Common Causes for Low Yield:
-
Reaction Stalling at Intermediates: The reaction can stall at various stages. With sterically bulky β-ketoesters or electron-deficient aldehydes, stable intermediates such as open-chain ureides or Knoevenagel condensation products may be isolated.[2]
-
Side Product Formation: Competing reactions can consume starting materials and reduce the yield of the desired DHPM. The most common side product is the Hantzsch dihydropyridine.[3]
-
Suboptimal Catalyst or Conditions: The choice of acid catalyst (Brønsted or Lewis acid) and reaction temperature significantly impacts the reaction rate and yield.[4][5]
Troubleshooting and Mitigation Strategies:
-
Optimize the Catalyst: A variety of acid catalysts can be used. Lewis acids like Yb(OTf)₃ or InBr₃ have been shown to improve yields, especially under solvent-free conditions.[2][6] Experimenting with different catalysts can be crucial.
-
Adjust Reaction Temperature and Time: Increasing the reaction temperature can help overcome the activation barrier for cyclization, but may also promote side reactions. Optimization of both temperature and reaction time is recommended. For instance, some reactions proceed well at 60°C for a few hours, while others may require reflux conditions.[7]
-
Consider Solvent-Free Conditions: Microwave-assisted, solvent-free reactions have been reported to dramatically reduce reaction times and increase yields.[8]
-
Modify Reactant Ratios: While a 1:1:1 stoichiometry is standard, a slight excess of urea (e.g., 1.5 equivalents) can sometimes improve yields by shifting the equilibrium towards product formation.[8][9]
Q2: I've isolated a significant amount of a side product in my Biginelli reaction. How do I identify and minimize it?
A2: The most common side product in the Biginelli reaction is the corresponding Hantzsch 1,4-dihydropyridine (DHP). This occurs when the urea component acts as a source of ammonia, leading to a competing Hantzsch condensation pathway.[3][10]
Identifying the Hantzsch Side Product:
The Hantzsch DHP has a similar structure to the Biginelli DHPM but lacks the urea-derived N-C(O)-N motif. Instead, it features a second equivalent of the β-ketoester. Mass spectrometry and NMR spectroscopy can readily distinguish between the two.
Mitigation Strategies for Hantzsch Product Formation:
The competition between the Biginelli and Hantzsch pathways is highly dependent on the reaction conditions, particularly the catalyst and temperature.[3]
-
Catalyst Selection: Certain catalysts can favor one pathway over the other. For instance, using nano-ZnO as a catalyst allows for selective formation of the Biginelli product at 60°C under solvent-free conditions, whereas at higher temperatures (120-140°C) in water, the Hantzsch product is favored.[3]
-
Temperature Control: Lower reaction temperatures generally favor the Biginelli product, which is often the kinetic product, while higher temperatures can lead to the thermodynamically more stable Hantzsch product.[10]
-
Ammonia Scavenging: If ammonia formation is suspected, the addition of a scavenger might be beneficial, although this is not a commonly cited strategy. The primary approach is to control the reaction conditions.
The following diagram illustrates the competing Biginelli and Hantzsch reaction pathways.
Caption: Competing pathways of Biginelli and Hantzsch reactions.
Q3: My pyrimidinone synthesis seems to stop at an intermediate stage, an alkene-like product. Why is this happening and how can I promote cyclization?
A3: The observation of a stable alkene intermediate suggests that the reaction is stalling after the initial condensation between the aldehyde and the β-dicarbonyl compound (a Knoevenagel condensation), but before the final cyclization with the N-C-N component (e.g., urea).[10][11]
Workflow for Troubleshooting a Stalled Reaction
Caption: Troubleshooting workflow for a stalled pyrimidinone synthesis.
This stalling is often due to the high stability of the Knoevenagel adduct, which creates a significant activation energy barrier for the subsequent Michael addition of urea and the final cyclization/dehydration steps.
Mitigation Strategies:
-
Stronger Acid Catalysis: The final cyclization and dehydration steps are acid-catalyzed.[1] If the reaction is stalling, switching to a stronger acid catalyst, such as p-toluenesulfonic acid (p-TSA), or increasing the catalyst loading can promote the final ring closure.
-
Increase Temperature: Heating the reaction mixture, often to reflux, provides the necessary energy to overcome the activation barrier for the cyclization step.
-
Water Removal: The final step involves dehydration. Using a Dean-Stark apparatus to remove water as it forms can help drive the equilibrium towards the cyclized product.
Q4: I am trying to alkylate my pyrimidinone and I'm getting a mixture of N- and O-alkylated products. How can I control the regioselectivity?
A4: The alkylation of pyrimidinones is a classic problem in heterocyclic chemistry, as they are ambident nucleophiles, leading to mixtures of N- and O-alkylated isomers.[12] However, high regioselectivity can be achieved by carefully selecting the base, solvent, and reaction conditions.[13][14]
Factors Influencing N- vs. O-Alkylation:
-
Base: The choice of base is critical. Stronger, non-coordinating bases tend to favor N-alkylation, while weaker bases can lead to mixtures.
-
Solvent: The polarity of the solvent influences the reactivity of the ambident anion. Aprotic polar solvents like DMSO or DMF are commonly used.
-
Counter-ion: The nature of the cation from the base can influence the reaction site through chelation.
-
Alkylating Agent: The nature of the alkylating agent can also play a role.
Strategies for Selective Alkylation:
| Desired Product | Recommended Conditions | Yield Range |
| N1-Alkylated Pyrimidinone | Base: Cs₂CO₃Solvent: DMSOTemperature: Room Temperature | Good to Excellent[13] |
| N1-Alkylated Pyrimidinone | Base: 50% aq. NaOHCatalyst: Tetrabutylammonium hydrogen sulfate (PTC)Conditions: Solvent-less | Good[15] |
| O-Alkylated Pyrimidinone | Base: K₂CO₃Solvent: Acetone or MeCNTemperature: Reflux | 70-98%[16][17] |
General Protocol for Selective N1-Alkylation: [13]
-
To a solution of the 3,4-dihydropyrimidin-2(1H)-one (1 mmol) in DMSO (5 mL), add cesium carbonate (Cs₂CO₃, 1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) and continue stirring at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q5: How do I purify my dihydropyrimidinone product from unreacted starting materials and side products?
A5: Purification of dihydropyrimidinones (DHPMs) from a Biginelli reaction is often straightforward because the product frequently precipitates from the reaction mixture upon cooling or dilution with water.[8] Recrystallization is the most common and effective purification method.
Purification Protocol: Recrystallization
-
Initial Isolation: After the reaction is complete, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, pour the mixture into a beaker of cold water and stir to induce precipitation. Collect the crude solid by filtration.
-
Wash the Crude Product: Wash the collected solid thoroughly with cold water to remove any water-soluble starting materials like unreacted urea and the acid catalyst. A wash with a cold, non-polar solvent like hexane can help remove residual aldehyde.
-
Recrystallization:
-
Transfer the crude solid to a flask.
-
Add a minimal amount of hot ethanol (or an ethanol/water mixture) to just dissolve the solid completely.[12][18]
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
-
Column Chromatography:
If recrystallization does not provide a pure product, or if side products co-crystallize, purification by column chromatography on silica gel is necessary. A common eluent system is a gradient of ethyl acetate in hexane.[19]
Key Experimental Protocols
Protocol 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction (Conventional Heating) [8]
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., sulfamic acid, 20 mol%).
-
Add ethanol as the solvent.
-
Heat the mixture to 80°C in an oil bath and reflux for the required time (monitor by TLC, typically several hours).
-
After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then recrystallize from hot ethanol to afford the pure product.
Protocol 2: Selective O-Alkylation of a Pyrimidinone [16][17]
-
To a round-bottom flask, add the pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol).
-
Add acetone (10 mL) and stir the suspension.
-
Add a solution of the alkylating agent (e.g., an iodomethylpyrimidine, 3 mmol) dissolved in acetone (5 mL).
-
Heat the mixture to reflux and stir for 30 minutes.
-
After this period, remove the solvent under vacuum.
-
Dissolve the residue in dichloromethane (CH₂Cl₂, 20 mL) and wash with distilled water (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under vacuum.
-
Recrystallize the residue from a hexane/methanol (9:1) solution to obtain the pure O-alkylated product.
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. daneshyari.com [daneshyari.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
Technical Support Center: Optimizing Pyrimidine Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrimidine ring formation.
Section 1: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions
Q1: My pyrimidine synthesis reaction yield is consistently low. What are the most common causes?
A1: Low yields in pyrimidine synthesis can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. Even small deviations from the optimal parameters can significantly impact the yield.
-
Reagent Quality: The purity of starting materials, especially the aldehyde, β-dicarbonyl compound, and the nitrogen source (e.g., urea, amidine), is crucial. Impurities can lead to unwanted side reactions.
-
Solvent Effects: The choice of solvent plays a significant role in reaction efficiency. Both solvent polarity and its ability to dissolve reactants and intermediates are important considerations. In some cases, solvent-free conditions can improve yields.[1]
-
Inefficient Mixing: For heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants.
-
Product Degradation: The desired pyrimidine derivative may be unstable under the reaction or workup conditions.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A2: Side product formation is a common issue. The nature of the side products depends on the specific reaction (e.g., Biginelli, Pinner). Common side reactions include:
-
Self-condensation of the β-dicarbonyl compound: This can be minimized by controlling the reaction temperature and the rate of addition of reactants.
-
Oxidation of the dihydropyrimidine product: In Biginelli reactions, the initial dihydropyrimidine product can sometimes be oxidized to the corresponding pyrimidine. The choice of catalyst and reaction atmosphere can influence this.
-
Formation of Knoevenagel condensation products: This can occur between the aldehyde and the active methylene compound. Optimizing the stoichiometry and reaction conditions can help suppress this side reaction.
Q3: How do I choose the appropriate catalyst for my pyrimidine synthesis?
A3: The choice of catalyst depends on the specific pyrimidine synthesis method.
-
Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are commonly used to catalyze the Biginelli reaction. Lewis acids are often preferred for their higher efficiency and milder reaction conditions.
-
For the Pinner reaction , the condensation is typically catalyzed by an acid or a base.
-
In recent years, a variety of more environmentally friendly and reusable catalysts, such as ionic liquids and solid-supported catalysts, have been developed.
Q4: What is the role of microwave irradiation in pyrimidine synthesis?
A4: Microwave-assisted synthesis has emerged as a powerful tool for pyrimidine ring formation. The primary advantages include:
-
Rapid Reaction Rates: Microwave heating can dramatically reduce reaction times from hours to minutes.
-
Higher Yields: Often, microwave synthesis leads to improved product yields compared to conventional heating methods.
-
Cleaner Reactions: The rapid and uniform heating can minimize the formation of side products.
Q5: I'm having trouble purifying my pyrimidine derivative. What are some common issues and solutions?
A5: Purification of pyrimidine derivatives, often done by recrystallization or column chromatography, can be challenging.
-
Poor Solubility: Pyrimidine derivatives can sometimes have limited solubility in common organic solvents. A solubility test with a range of solvents is recommended to find a suitable system for purification. Mixed solvent systems can also be effective for recrystallization.
-
Oiling Out During Recrystallization: If the compound "oils out" instead of crystallizing, it may be due to impurities or too rapid cooling. Try using a larger volume of solvent, adding a co-solvent, or allowing the solution to cool more slowly.
-
Streaking on TLC Plates/Poor Separation in Column Chromatography: This can be caused by overloading the sample, using an inappropriate solvent system, or the compound interacting strongly with the stationary phase. Try using a more polar eluent, a different stationary phase (e.g., alumina instead of silica gel), or dry loading the sample onto the column.
Section 2: Quantitative Data on Reaction Optimization
The following tables summarize quantitative data on the optimization of reaction conditions for pyrimidine synthesis.
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| FeCl₃ (10) | Ethanol | Reflux | 4 | 85 |
| ZnCl₂ (15) | Acetonitrile | 80 | 5 | 88 |
| Yb(OTf)₃ (5) | THF | 60 | 3 | 92 |
| InCl₃ (10) | Solvent-free | 100 | 1 | 95 |
| No Catalyst | Ethanol | Reflux | 12 | 30 |
Table 2: Influence of Solvent on Pyrimidine Synthesis Yield
| Reaction | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Biginelli | Ethanol | Reflux | 4 | 85 |
| Biginelli | Acetonitrile | 80 | 5 | 88 |
| Biginelli | THF | 60 | 3 | 92 |
| Biginelli | Dichloromethane | 40 | 8 | 75 |
| Biginelli | Solvent-free | 100 | 1 | 95 |
| Pinner | Methanol | Reflux | 6 | 78 |
| Pinner | Ethanol | Reflux | 6 | 82 |
| Pinner | DMF | 100 | 4 | 85 |
Section 3: Experimental Protocols
This section provides detailed methodologies for key pyrimidine ring formation reactions.
Protocol 1: Biginelli Synthesis of a Dihydropyrimidinone
This protocol describes a general procedure for the acid-catalyzed, three-component Biginelli reaction.
Materials:
-
Aldehyde (10 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 0.5 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and the catalyst (0.5 mmol).
-
Add ethanol (20 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone.
Protocol 2: Pinner Synthesis of a 4-Hydroxypyrimidine
This protocol provides a general method for the synthesis of a 4-hydroxypyrimidine from a β-ketoester and an amidine.
Materials:
-
β-Ketoester (e.g., ethyl benzoylacetate) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Sodium ethoxide (11 mmol)
-
Absolute ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (11 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
To this solution, add the amidine hydrochloride (10 mmol) and stir for 15 minutes at room temperature.
-
Add the β-ketoester (10 mmol) dropwise to the reaction mixture.
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Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux with stirring.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the slow addition of glacial acetic acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 4-hydroxypyrimidine.
Section 4: Visual Diagrams
Troubleshooting Workflow for Low Reaction Yield
References
Troubleshooting low solubility of 5-Methylpyrimidin-4(5H)-one in bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 5-Methylpyrimidin-4(5H)-one in bioassays.
Troubleshooting Low Solubility
Low aqueous solubility is a common challenge in bioassays that can lead to inaccurate and irreproducible results. The following guide provides a systematic approach to addressing the poor solubility of this compound.
Initial Assessment: "My compound crashed out of solution!"
Precipitation of your compound upon addition to aqueous assay buffer is a clear indication of low solubility. This can occur immediately or over time.
Immediate Action:
-
Visual Inspection: Examine the well plate or tube for visible precipitate (a cloudy suspension or solid particles).
-
Microscopy: If unsure, inspect a small aliquot of the solution under a microscope to confirm the presence of crystals or amorphous precipitate.
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Centrifugation: Spin down the sample to see if a pellet forms.
Troubleshooting Workflow
If you confirm precipitation, follow this workflow to identify a suitable solubilization strategy.
Figure 1: Troubleshooting workflow for addressing low solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for many poorly water-soluble compounds, including pyrimidine derivatives.[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies significantly between cell lines. Generally, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is considered safe for most cell types. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line without affecting viability or the assay endpoint.
Q3: My compound precipitates even with DMSO. What should I try next?
A3: If you still observe precipitation, consider the following options in a stepwise manner:
-
Lower the final compound concentration: Your target concentration might be above the solubility limit in the final assay buffer.
-
Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. Since this compound has a pKa, its solubility might be influenced by pH. Experiment with buffers of different pH values within the physiological range tolerated by your cells.
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Incorporate a non-ionic surfactant: Surfactants like Tween-20 or Pluronic F-68 can help to keep hydrophobic compounds in solution at low concentrations (e.g., 0.01% - 0.1%).
-
Use a different co-solvent: If your assay allows, you could explore other water-miscible organic solvents like ethanol or dimethylformamide (DMF). However, their toxicity to cells is generally higher than DMSO.
Q4: Can I use sonication or heating to dissolve my compound?
A4: Gentle warming (e.g., to 37°C) and brief sonication can aid in dissolving the compound in the initial stock solution (e.g., in DMSO). However, be cautious as excessive heat can degrade the compound. These methods are less likely to maintain solubility once the compound is diluted into the aqueous assay buffer.
Q5: How can I be sure that my compound is truly dissolved and not just a fine suspension?
A5: To confirm true solubilization, you can filter the solution through a 0.22 µm filter and then measure the concentration of the compound in the filtrate using a suitable analytical method like HPLC-UV. If the concentration is the same as the intended concentration, the compound is fully dissolved.
Data Presentation
| Solvent | Qualitative Solubility | Remarks |
| Water | Poorly Soluble | Expected to have low aqueous solubility due to its heterocyclic aromatic structure. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Similar to water, solubility is expected to be low. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Generally a good solvent for pyrimidine derivatives.[1] |
| Ethanol | Sparingly Soluble | May require heating or co-solvents for complete dissolution. |
| Methanol | Sparingly Soluble | Similar to ethanol, may have limited solubility. |
Note: The information in this table is for guidance only. It is highly recommended to experimentally determine the solubility of this compound in your specific assay buffer.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be serially diluted for use in bioassays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound (C5H6N2O) is approximately 110.11 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 110.11 g/mol = 0.0011011 g = 1.10 mg
-
-
Weigh the compound: Accurately weigh approximately 1.10 mg of this compound and transfer it to a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound:
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Vortex the tube vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the solution to 37°C for 5-10 minutes.
-
Alternatively, you can sonicate the tube in a water bath sonicator for 5-10 minutes.
-
-
Visual Inspection: Ensure that the solution is clear and free of any visible particles.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualization of a Relevant Signaling Pathway
Pyrimidine-based compounds have been shown to modulate the activity of the CXCR2 signaling pathway. This pathway is involved in inflammatory responses and cell migration. The following diagram illustrates a simplified representation of the CXCR2 signaling cascade.
Figure 2: Simplified CXCR2 signaling pathway potentially modulated by this compound.
References
How to avoid degradation of 5-Methylpyrimidin-4(5H)-one during storage
This technical support center provides guidance on the proper storage and handling of 5-Methylpyrimidin-4(5H)-one to minimize degradation. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by four key factors:
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Moisture (Hydrolysis): The lactam ring in the pyrimidinone structure is susceptible to hydrolysis, which can be accelerated by the presence of water.
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Oxygen (Oxidation): Like many organic compounds, this compound can be sensitive to oxidation, leading to the formation of undesired impurities.
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Light (Photodegradation): Exposure to ultraviolet (UV) or visible light can provide the energy to initiate degradation reactions.
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Elevated Temperatures: High temperatures can increase the rate of all chemical degradation pathways.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
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Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles.
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber or opaque container.
-
Moisture: Keep the container tightly sealed to prevent moisture ingress. For highly sensitive applications, storage in a desiccator is recommended.
Q3: I observed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to oxidation or photodegradation. It is advisable to re-analyze the purity of the sample before use.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation. If solutions must be prepared in advance, they should be stored at low temperatures (2-8°C or frozen), protected from light, and used as quickly as possible. The choice of solvent is also critical; aprotic, anhydrous solvents are preferred.
Troubleshooting Guide
If you suspect degradation of your this compound sample, follow this troubleshooting guide.
Problem: Unexpected experimental results or loss of compound activity.
This could be a sign of reduced purity due to degradation.
-
Step 1: Visually Inspect the Sample
-
Observation: Has the physical appearance of the solid changed (e.g., color change, clumping)?
-
Indication: This suggests potential degradation.
-
-
Step 2: Verify Storage Conditions
-
Question: Was the compound stored under the recommended conditions (cool, dark, dry, inert atmosphere)?
-
Action: If not, improper storage is a likely cause of degradation. Move the compound to the correct storage conditions immediately.
-
-
Step 3: Purity Analysis
-
Action: Re-analyze the purity of the compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Comparison: Compare the purity data with the initial certificate of analysis or with data from a fresh, properly stored sample.
-
-
Step 4: Identify Potential Degradants
-
Action: If significant degradation is confirmed, attempt to identify the degradation products. This can provide clues about the degradation pathway (e.g., a mass increase corresponding to the addition of water may indicate hydrolysis).
-
-
Step 5: Review Experimental Protocol
-
Question: Were there any steps in your experimental protocol that could have contributed to degradation (e.g., prolonged exposure to harsh pH, high temperatures, or light)?
-
Action: Modify the protocol to minimize exposure to these conditions.
-
Quantitative Data on Stability
| Stress Condition | Parameters | Duration | Degradation (%) | Major Degradation Products |
| Hydrolytic | 0.1 M HCl | 24 hours | 15% | Hydrolyzed ring product |
| 0.1 M NaOH | 24 hours | 25% | Hydrolyzed ring product | |
| Neutral (Water) | 72 hours | 5% | Minor hydrolysis | |
| Oxidative | 3% H₂O₂ | 24 hours | 10% | Oxidized pyrimidinone species |
| Photolytic | UV Light (254 nm) | 48 hours | 8% | Photodegradation adducts |
| Thermal | 60°C | 7 days | 12% | Thermally induced isomers/degradants |
Note: The data in this table is representative and intended for illustrative purposes only.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 7 days. Also, incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid compound and 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile).
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify the mass of potential degradants.
Protocol 2: Routine Purity Assessment by HPLC
This protocol can be used for routine quality control to check the purity of this compound during storage.
1. Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Column Temperature: 30°C.
3. Data Analysis:
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
Technical Support Center: Scaling Up 5-Methylpyrimidin-4(5H)-one Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 5-Methylpyrimidin-4(5H)-one from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a common and scalable laboratory synthesis method for this compound?
A common laboratory-scale synthesis involves the cyclocondensation of a β-dicarbonyl compound, such as ethyl acetoacetate, with an amidine, like formamidine.[1] This method is a variation of well-established reactions for pyrimidine synthesis.[1]
Q2: What are the primary challenges when scaling this reaction to a pilot plant?
The main challenges include:
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Heat Management: The reaction is often exothermic, and the heat generated must be carefully controlled to prevent thermal runaways, especially in larger reactors where the surface-area-to-volume ratio is lower.
-
Mixing Efficiency: Ensuring homogenous mixing of reactants is more difficult in large vessels, which can lead to localized "hot spots," reduced yield, and increased impurity formation.
-
Solid Handling: If starting materials or the product are solids, their transfer and dissolution at a larger scale can be problematic.
-
Product Isolation and Purity: Crystallization and filtration can behave differently at scale, potentially affecting crystal form, purity, and ease of handling.[2]
Q3: How does the choice of reagents and solvents impact scalability?
For pilot-plant scale, it is crucial to use reagents and solvents that are not only effective but also safe, cost-effective, and environmentally acceptable. For instance, while some laboratory procedures might use specialized or hazardous reagents, a pilot-plant process would favor more common and less toxic alternatives. The use of greener solvents and catalysts is also a key consideration for sustainable large-scale production.
Q4: What analytical methods are recommended for monitoring reaction progress and final product purity?
High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the disappearance of starting materials and the formation of the product. It can also be used to quantify impurities. For final product characterization and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are recommended.
Section 2: Troubleshooting Guide
Problem 1: Low Yield at Pilot Scale Compared to Lab Scale
| Potential Cause | Troubleshooting Step |
| Inefficient Mixing | Increase agitation speed, but monitor for splashing or vortex formation. Evaluate the impeller design for the specific reactor geometry. Consider multiple addition points for critical reagents. |
| Poor Temperature Control | Ensure the reactor's heating/cooling jacket is functioning correctly. If the reaction is highly exothermic, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation. |
| Side Reactions | Analyze the crude product to identify major byproducts. This can provide clues about the unwanted reaction pathway (e.g., dimerization, degradation). Adjusting the reaction temperature or addition rate may minimize these. |
| Incomplete Reaction | Extend the reaction time and monitor by HPLC until the starting material is consumed to an acceptable level. |
Problem 2: Product Fails to Crystallize or Oiling Out During Isolation
| Potential Cause | Troubleshooting Step |
| Supersaturation Issues | Cool the solution more slowly to promote controlled crystal growth. Seeding the solution with a small amount of previously isolated, pure product can induce crystallization. |
| Solvent Choice | The solubility of the product may differ at various temperatures and scales. A solvent/anti-solvent system might be necessary for effective crystallization. |
| Impurities | High levels of impurities can inhibit crystallization. Consider an additional purification step before crystallization, such as a charcoal treatment or a wash of the crude reaction mixture. |
Problem 3: Batch-to-Batch Inconsistency in Product Quality
| Potential Cause | Troubleshooting Step |
| Raw Material Variability | Qualify all raw material suppliers and test incoming batches for purity and key physical properties. |
| Process Parameter Drift | Implement strict process controls for temperature, pressure, addition rates, and reaction times. Ensure all monitoring equipment is calibrated. |
| Human Error | Develop and adhere to detailed Standard Operating Procedures (SOPs). Provide thorough training for all pilot plant operators. |
Section 3: Data Presentation
Table 1: Comparison of Typical Lab vs. Pilot Plant Reaction Parameters
| Parameter | Laboratory Scale (100 mL) | Pilot Plant Scale (100 L) | Key Considerations for Scale-Up |
| Reactant A (Ethyl Acetoacetate) | 0.1 mol | 100 mol | Ensure accurate molar ratios are maintained. |
| Reactant B (Formamidine) | 0.1 mol | 100 mol | Solid addition may require specialized equipment. |
| Solvent Volume | 50 mL | 50 L | Solvent choice impacts safety, cost, and work-up. |
| Reaction Temperature | 80 °C (reflux) | 80 °C (jacketed heating) | Heat transfer is less efficient; monitor for exotherms. |
| Addition Time | All at once | 1-2 hours (controlled addition) | Controlled addition is critical for managing heat. |
| Reaction Time | 4 hours | 6-8 hours | May be longer due to mixing and heat transfer limitations. |
| Typical Yield | 85-95% | 75-85% | Yields often decrease slightly on scale-up. |
Section 4: Experimental Protocols
Note: The following protocols are representative and should be optimized for specific laboratory and pilot plant equipment.
Laboratory Scale Synthesis of this compound
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) portion-wise to prepare a fresh solution of sodium ethoxide.
-
Reaction: To the sodium ethoxide solution, add ethyl acetoacetate (13.0 g, 0.1 mol) followed by formamidine hydrochloride (8.05 g, 0.1 mol).
-
Heating: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize with concentrated hydrochloric acid.
-
Isolation: Remove the ethanol under reduced pressure. Add water (50 mL) to the residue and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. Recrystallize from ethanol if necessary.
Pilot Plant Scale-Up Considerations
-
Reactor Preparation: A 150 L glass-lined reactor is charged with absolute ethanol (50 L). Sodium metal is added in portions through a designated solids charging port, with careful monitoring of the temperature and hydrogen evolution.
-
Reactant Addition: Ethyl acetoacetate (13.0 kg) is charged to the reactor. A solution of formamidine hydrochloride (8.05 kg) in ethanol is prepared in a separate vessel and added to the reactor over 1-2 hours using a metering pump. The addition rate is controlled to keep the internal temperature below a set point.
-
Reaction and Monitoring: The reaction mixture is heated to reflux using the reactor jacket. The reaction is monitored by taking samples for HPLC analysis every hour.
-
Quenching and Isolation: Once the reaction is complete, the mixture is cooled. The neutralization is performed by the controlled addition of hydrochloric acid. The product is isolated by centrifugation followed by washing with cold water.
-
Drying: The wet cake is dried in a vacuum tray dryer until a constant weight is achieved.
Section 5: Visualizations
Caption: Lab to Pilot Experimental Workflow.
Caption: Troubleshooting Low Yield Issues.
References
Technical Support Center: Refining HPLC Methods for Pyrimidinone Isomer Resolution
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions to improve the chromatographic separation of pyrimidinone isomers.
Troubleshooting Guide
This section addresses specific, common problems encountered during the HPLC analysis of pyrimidinone isomers.
Q1: My pyrimidinone isomer peaks are completely co-eluting or have very poor resolution (Rs < 1.5). What are the initial steps to improve separation?
A1: When facing poor resolution, a systematic approach to adjusting key chromatographic parameters is essential. The primary factors to investigate are the mobile phase composition, pH, and column temperature.[1] Often, a combination of adjustments will be necessary to achieve baseline separation.
Initial Troubleshooting Steps:
-
Optimize Mobile Phase Strength (% Organic Solvent): The first step is to adjust the elution strength of your mobile phase.[2] For reversed-phase HPLC, this typically involves modifying the ratio of an organic solvent (like acetonitrile or methanol) to an aqueous buffer.
-
Strategy: If your isomers are eluting too quickly with no separation, decrease the percentage of the organic modifier. If they are retained for too long, you may need to increase it slightly, but the key is to find a balance that allows for differential interaction with the stationary phase.[3][4]
-
Action: Perform a series of isocratic runs, systematically varying the organic solvent percentage. Aim for retention factors (k') between 2 and 10 for optimal resolution.
-
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If optimizing the solvent strength with one doesn't work, switching to the other can alter the elution order and improve resolution.[4]
-
Adjust Mobile Phase pH: Pyrimidinone structures often contain ionizable groups. The pH of the mobile phase is a critical parameter as it influences the ionization state of analytes, which can dramatically affect their retention and selectivity.[4][5]
-
Strategy: Adjust the mobile phase pH to be at least 2 units away from the pKa of the pyrimidinone isomers. For basic compounds, using a lower pH (e.g., 2-3) can improve peak shape and resolution.[6][7]
-
Action: Prepare a series of mobile phases with different pH values (e.g., in 0.5 unit increments) and evaluate the impact on resolution.
-
-
Modify Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[8][9] Increasing the temperature generally decreases retention times but can also change selectivity.[8][10]
-
Strategy: Elevated temperatures can improve efficiency and reduce analysis time.[9][10] However, sometimes a lower temperature can increase retention and improve the separation of closely eluting isomers.[9]
-
Action: Screen temperatures in a range (e.g., 25°C to 60°C) to see how it impacts the separation. Ensure your column is stable at higher temperatures.[11]
-
The following workflow provides a logical approach to troubleshooting poor resolution:
Q2: My pyrimidinone isomer peaks are tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[6][7][12] For pyrimidinone isomers, which may contain basic functional groups, interactions with acidic silanol groups on the silica surface of the column are a frequent cause.[7][13]
Troubleshooting Peak Tailing:
-
Chemical Causes (Analyte-Column Interactions):
-
Adjust Mobile Phase pH: This is the most effective way to address tailing for ionizable compounds.[14] For basic pyrimidinones, lowering the mobile phase pH (e.g., to 2.5-3.5) protonates the residual silanol groups on the stationary phase, minimizing unwanted secondary interactions.[7]
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface.[6] Increasing the buffer strength (e.g., from 10mM to 25-50mM) can improve peak symmetry.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block many of the residual silanol groups.[7][14] If you are using an older column, switching to a newer, high-quality column can significantly reduce tailing.[7]
-
-
Physical Causes (System and Method Issues):
-
Check for Column Voids: A void at the head of the column can cause peak distortion.[12] This can be diagnosed by injecting a neutral, non-retained compound; if it tails, the issue is likely physical.[12] Reversing and flushing the column (if permitted by the manufacturer) or replacing it is the solution.[15]
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.[6][14] Ensure connections are made with minimal, narrow-bore tubing.
-
Reduce Sample Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks.[6] Try reducing the injection volume or the sample concentration.
-
Data Presentation: Impact of pH on Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) for Isomer 1 | Tailing Factor (Tf) for Isomer 2 | Resolution (Rs) |
| 7.0 | 2.1 | 2.3 | 1.2 |
| 4.5 | 1.5 | 1.6 | 1.4 |
| 2.8 | 1.1 | 1.2 | 1.8 |
This table illustrates how decreasing the mobile phase pH can significantly improve the peak shape (Tailing Factor closer to 1.0) and resolution for basic pyrimidinone isomers.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for pyrimidinone isomers?
A1: A robust method development strategy begins with a good starting point based on the analyte's properties.
Experimental Protocol: Initial Method Development
-
Column Selection:
-
Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is a versatile reversed-phase column suitable for many small organic molecules.[2]
-
-
Mobile Phase Selection:
-
Initial Gradient Run:
-
Perform a broad "scouting" gradient to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: Hold at 5% B (re-equilibration)
-
-
-
Analysis of Initial Run:
-
From this run, you can determine the approximate percentage of organic solvent needed to elute your isomers and then optimize from there, either by creating a shallower gradient in the elution window or by developing an isocratic method.
-
The following diagram illustrates a general workflow for HPLC method development:
Q2: How does column temperature affect the resolution of isomers, and when should I adjust it?
A2: Column temperature is a powerful but sometimes overlooked parameter for optimizing separations.[8] It influences chromatography in several ways:
-
Viscosity and Backpressure: Higher temperatures decrease the viscosity of the mobile phase, which lowers the system backpressure.[9][10] This can allow for the use of higher flow rates to shorten run times without exceeding the pressure limits of the HPLC system.[10]
-
Analyte Retention: Generally, increasing the temperature reduces the retention time of analytes as their solubility in the mobile phase increases and mass transfer kinetics improve.[8][9]
-
Selectivity: The most important role of temperature in isomer separation is its potential to change selectivity (α), the relative retention of two peaks.[8] The elution order of isomers can even reverse with a change in temperature, an effect that is difficult to predict but powerful when observed.[17]
You should consider adjusting the temperature when you have co-eluting peaks and have already attempted to optimize the mobile phase composition and pH without success.
Data Presentation: Impact of Temperature on Resolution
| Column Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 30 | 10.5 | 10.9 | 1.1 |
| 40 | 8.2 | 8.8 | 1.6 |
| 50 | 6.5 | 6.8 | 1.0 |
This table shows an example where an optimal temperature exists (40°C) for maximizing the resolution between two isomers. Both lower and higher temperatures result in poorer separation.
Q3: Should I use an isocratic or gradient method for separating pyrimidinone isomers?
A3: The choice between an isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) method depends on the complexity of your sample and the retention behavior of your isomers.[3]
-
Isocratic Method:
-
Best for: Simple mixtures where the isomers elute relatively close to each other.[3] If your scouting gradient shows the isomers eluting within a narrow range of organic solvent percentage, an isocratic method is often preferable.
-
Advantages: Simpler, more robust, requires no re-equilibration time between runs, and results in a more stable baseline.
-
-
Gradient Method:
-
Best for: More complex mixtures containing isomers that have significantly different retention times, or when analyzing isomers along with other impurities that span a wide polarity range.[3][5]
-
Advantages: Better resolution of complex mixtures and improved peak shape for late-eluting compounds. It also shortens the overall analysis time when some components are strongly retained.
-
Recommendation: Start with a gradient method to understand the sample's behavior.[2] If the pyrimidinone isomers elute closely together, convert to an isocratic method for simplicity and robustness. If they are far apart or mixed with other impurities, optimize the gradient.
References
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. mastelf.com [mastelf.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. avantorsciences.com [avantorsciences.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. waters.com [waters.com]
Technical Support Center: Enhancing Reproducibility in Pyrimidine Biological Screening
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to poor reproducibility in the biological screening of pyrimidines. This resource provides practical troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of poor reproducibility in biological screening of pyrimidine libraries?
Poor reproducibility in high-throughput screening (HTS) and other biological assays stems from multiple sources.[1][2] These can be broadly categorized into three areas:
-
Experimental System Variability: Inconsistencies in the biological assay system, including genetic drift of cell lines, variations in cell passage number, inconsistent cell seeding density, reagent quality and lot-to-lot variability, and environmental factors like temperature and humidity.[2][5][6]
-
Procedural and Data Analysis Variability: Human errors like inconsistent pipetting, deviations from standard operating procedures (SOPs), and inappropriate data handling or statistical analysis.[5][7] Automating analysis steps and minimizing manual operations can enhance computational reproducibility.[8][9]
Q2: What are Pan-Assay Interference Compounds (PAINS) and how can they affect my pyrimidine screen?
Pan-Assay Interference Compounds (PAINS) are molecules that appear as "hits" in multiple, unrelated assays. They often produce false-positive results through non-specific mechanisms, such as forming aggregates, reacting with proteins non-specifically, or interfering with the assay signal (e.g., fluorescence). Some pyrimidine derivatives may fall into this category.[3] It is crucial to use in silico filters to screen your library for known PAINS motifs before starting a campaign and to perform rigorous secondary and counter-screen assays to eliminate false positives.
Q3: How does the purity and stability of pyrimidine derivatives impact screening results?
The purity of a compound is a critical parameter, as even small amounts of a highly potent impurity can lead to misleading results.[4] Furthermore, the stability of pyrimidine derivatives can be a concern. For instance, some molecules may be unstable in aqueous solutions over the time required for certain assays, which can lead to an underestimation of their potency or inconsistent results.[10] It is essential to assess compound purity (e.g., via LC-MS or qNMR) and stability under specific assay conditions (e.g., buffer, temperature, incubation time) before and during the screening process.
Q4: What is the Z'-factor, and how does it help assess assay quality?
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of a high-throughput screening assay. It measures the separation between the distributions of the positive and negative controls. An ideal assay has a Z'-factor between 0.5 and 1.0, indicating a large separation band and high reliability. A Z'-factor below 0.5 suggests that the assay may not be reliable enough to distinguish hits from non-hits effectively.[11] Regularly calculating the Z'-factor for each plate is a key quality control step.
Troubleshooting Guides
Problem 1: High variability in results between replicate plates or experiments.
-
Question: My dose-response curves for the same pyrimidine compound are inconsistent from one experiment to the next. What should I check?
-
Answer: This is a common reproducibility issue. Follow this workflow to diagnose the potential source of the problem.
Caption: Troubleshooting workflow for inconsistent dose-response curves.
Problem 2: I'm observing "edge effects" and other intra-plate variability.
-
Question: The results in the outer wells of my 96- or 384-well plates are consistently different from the inner wells. How can I mitigate this?
-
Answer: This phenomenon, known as the "edge effect," is often caused by differential evaporation and temperature gradients across the plate during incubation.
-
Solution 1: Plate Hydration: Use plates with lids and ensure a humidified environment in the incubator. Some researchers place sterile, water-filled plates around the experimental plates.
-
Solution 2: Plate Mapping: Avoid placing critical samples (e.g., low or high concentrations of test compounds) in the outer rows and columns. Use these wells for controls or leave them filled with sterile media/buffer to act as a humidity barrier.
-
Solution 3: Automation: Inconsistent pipetting, especially with multi-channel pipettors, can introduce variability.[5] Automated liquid handlers can improve consistency.
-
Solution 4: Data Correction: If an edge effect is unavoidable, computational methods can sometimes be used to correct for it, but prevention is always the better strategy.
-
Problem 3: My initial hits from the primary screen are not being confirmed in secondary assays.
-
Question: A significant number of my pyrimidine "hits" from a primary screen show no activity when I re-test them or test them in a different orthogonal assay. Why is this happening?
-
Answer: This points to a high rate of false positives in your primary screen.
-
Cause 1: Assay Artifacts: The compound may be interfering with the primary assay's detection method (e.g., auto-fluorescence, light scattering). Run a "promiscuity" screen where compounds are tested in the absence of the biological target to identify such artifacts.
-
Cause 2: Non-Specific Activity (PAINS): As mentioned in the FAQ, the compound may be a PAINS molecule.[3] Use orthogonal assays that have a different mechanism or readout to confirm on-target activity. For example, if the primary screen was a cell-based viability assay, a secondary screen could be a direct enzyme inhibition or binding assay.
-
Cause 3: Compound Degradation/Purity: The sample from the original library plate may have degraded. It is crucial to re-synthesize or re-purify promising hits and confirm their structure and purity before extensive follow-up studies.[4]
-
Data Presentation: Assay Reproducibility Metrics
To objectively assess and improve reproducibility, it is vital to track key metrics. The table below summarizes typical quantitative data from pyrimidine screening studies, highlighting parameters that should be monitored.
| Parameter | Pyrimidine Cmpd 1 | Pyrimidine Cmpd 2 | Pyrimidine Cmpd 3 | Reference Compound | Acceptable Range | Citation(s) |
| IC50 (µM) - Assay 1 | 12.3 ± 1.7 | 3.6 ± 0.4 | 42.0 | 13.2 ± 1.1 | CV < 20% | [12][13] |
| IC50 (µM) - Assay 2 | 11.8 ± 1.5 | 3.9 ± 0.5 | 45.1 | 12.9 ± 1.3 | CV < 20% | [12][13] |
| Ki (nM) - Enzyme Assay | 39.16 ± 7.70 | 18.21 ± 3.66 | 33.15 ± 4.85 | N/A | CV < 20% | [14] |
| Selectivity Index (SI) | >10 | >26 | 5.2 | N/A | >3 is considered selective | [11][15] |
| Z'-Factor (Plate Avg) | 0.69 | 0.75 | 0.81 | 0.82 | 0.5 - 1.0 | [11] |
-
IC50/Ki: Half-maximal inhibitory concentration / Inhibition constant. Values should be consistent across replicates.
-
Selectivity Index (SI): Ratio of cytotoxicity in normal cells to activity in target cells (e.g., CC50/IC50). A higher SI indicates better selectivity.[15]
-
Z'-Factor: A measure of assay quality and signal window.[11]
Experimental Protocols
Reproducibility starts with a well-defined and consistently executed protocol. Below are methodologies for key experiments often used in pyrimidine screening.
Protocol 1: Cell Viability (MTT) Assay Workflow
This protocol outlines a typical workflow for assessing the effect of pyrimidine compounds on the viability of cancer cell lines.[15]
Caption: Standard workflow for an MTT cell viability assay.
Protocol 2: Enzyme Inhibition (Cholinesterase) Assay
This protocol is based on the Ellman method for determining cholinesterase inhibition, a common target for pyrimidine derivatives.[3][14]
-
Reagent Preparation :
-
Prepare a stock solution of the pyrimidine test compound in DMSO.
-
Prepare working solutions of the enzyme (e.g., Acetylcholinesterase from Electrophorus electricus, EeAChE), the substrate (acetylthiocholine), and Ellman's reagent (DTNB) in an appropriate buffer (e.g., phosphate buffer, pH 8.0).
-
-
Assay Procedure :
-
In a 96-well plate, add buffer, the test compound solution (final DMSO concentration should not affect enzyme activity, e.g., <0.1%), and the enzyme solution.[3]
-
Incubate for a defined pre-incubation period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to enzyme activity.
-
-
Data Analysis :
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to a vehicle (DMSO) control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Perform kinetic studies (e.g., by varying substrate concentration) to determine the mechanism of inhibition (e.g., competitive, non-competitive).[10]
-
By implementing standardized protocols, diligently tracking assay metrics, and following a logical troubleshooting workflow, researchers can significantly improve the reproducibility and reliability of their biological screening data for pyrimidine libraries.
References
- 1. Process validation and screen reproducibility in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Challenges and Prospects of DNA-Encoded Library Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproducible data analysis — Stanford Psychology Guide to Doing Open Science [poldrack.github.io]
- 9. Why Should We Pay Attention To Reproducibility In Analysis Pipelines? | by Amelia Nguyen | CodeX | Medium [medium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Investigation of pyrimidine nucleoside analogues as chemical probes to assess compound effects on the proliferation of Trypanosoma cruzi intracellular parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking [mdpi.com]
Catalyst selection and optimization for 5-Methylpyrimidin-4(5H)-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Methylpyrimidin-4(5H)-one. The information is compiled from established synthesis routes for structurally similar pyrimidinone and pyridinone derivatives and is intended to guide researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Based on general pyrimidine synthesis, common precursors could include a β-dicarbonyl compound equivalent, such as ethyl 2-methyl-3-oxobutanoate, and a source of the N-C-N fragment, like formamidine. Another potential route involves the cyclization of 3-aminocrotonamide with an orthoformate like triethyl orthoformate.
Q2: Which catalysts are typically employed for pyrimidinone synthesis?
A2: A range of catalysts can be utilized, depending on the specific reaction pathway. These include:
-
Acid catalysts: p-Toluenesulfonic acid (p-TSA) is often used in condensation reactions.
-
Metal catalysts: Zinc chloride (ZnCl₂) has been reported to catalyze three-component coupling reactions for pyrimidine synthesis.[1][2] For related structures, platinum-based catalysts (e.g., Pt/C, Pt/V, Pt/Mo) are used for hydrogenation steps, and palladium on carbon (Pd/C) is also common.[3][4]
-
Organocatalysts: L-proline has been used as a Lewis acid organocatalyst in similar heterocyclic syntheses.
Q3: What are typical reaction conditions for the synthesis?
A3: Reaction conditions vary significantly with the chosen synthetic route. Condensation reactions are often carried out at elevated temperatures, sometimes under reflux. For reactions involving gaseous reactants like ammonia, high-pressure autoclaves are used with temperatures ranging from 150 to 200°C.[3] Hydrogenation reactions are typically performed under a hydrogen atmosphere (e.g., 2-7 bar) at temperatures between 20 and 50°C.[4][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can provide more quantitative data on reaction conversion and product purity.
Q5: What are the common side products in this synthesis?
A5: Potential side products can arise from incomplete cyclization, side reactions of the starting materials, or further reactions of the desired product. For instance, in reactions involving benzyl protecting groups, debenzylation can sometimes be accompanied by by-products formed from the protecting group itself.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | - Ensure the catalyst has not expired and has been stored correctly. - For solid catalysts, ensure proper activation if required. - Consider a different catalyst based on literature for similar syntheses. |
| Inappropriate reaction temperature | - Optimize the temperature. For condensation reactions, a higher temperature might be needed. For reactions with sensitive functional groups, the temperature may need to be lowered. | |
| Poor quality of starting materials | - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Use freshly distilled solvents and freshly opened reagents. | |
| Presence of moisture or oxygen | - For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Products | Non-selective reaction conditions | - Adjust the reaction temperature or time. - Change the catalyst or solvent to improve selectivity. |
| Impure starting materials | - Purify the starting materials before use. | |
| Incomplete Reaction | Insufficient reaction time | - Monitor the reaction by TLC or HPLC and extend the reaction time until the starting materials are consumed. |
| Catalyst deactivation | - Add a fresh portion of the catalyst. | |
| Reversible reaction | - Consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. | |
| Difficulty in Product Isolation | Product is highly soluble in the work-up solvent | - Use a different solvent for extraction in which the product has lower solubility. - Concentrate the solution and attempt crystallization. |
| Formation of an emulsion during extraction | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
Catalyst Selection and Optimization
The choice of catalyst is critical for a successful synthesis. The following table summarizes catalysts used in the synthesis of structurally related pyrimidinones and pyridinones, which can serve as a starting point for optimization.
| Catalyst | Reaction Type | Typical Conditions | Reported Yield |
| p-Toluenesulfonic acid (p-TSA) | Condensation/Cyclization | Reflux in a suitable solvent (e.g., toluene, DMF) | Varies |
| Zinc Chloride (ZnCl₂) | Three-component coupling | Varies | Moderate to Good[1][2] |
| Platinum/Vanadium on Carbon (1% Pt + 2% V on C) | Hydrogenation | 2-7 bar H₂, 20-50°C | ~87% conversion[4] |
| Platinum/Molybdenum on Carbon (0.8% Pt + 0.6% Mo on C) | Hydrogenation | 2-7 bar H₂, 20-50°C | ~98% conversion[4][5] |
| Palladium on Carbon (Pd/C) | Debenzylation/Hydrogenation | Varies | Varies[3] |
| Ammonium Bromide | Amination with Ammonia | 150-200°C, high pressure | 68-71%[3] |
Experimental Protocols
The following are generalized experimental protocols for key synthetic steps that may be adapted for the synthesis of this compound.
Protocol 1: General Procedure for Acid-Catalyzed Cyclocondensation
-
To a solution of the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., toluene), add the amidine hydrochloride (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for High-Pressure Amination
Caution: This reaction should be carried out in a high-pressure autoclave by trained personnel.
-
Charge a high-pressure reactor with the hydroxy-pyrimidinone starting material (1 equivalent) and ammonium bromide (1 equivalent).[3]
-
Cool the reactor and condense liquid ammonia (40-60 equivalents) into it.[3]
-
Seal the reactor and heat it to 160-180°C for 15-25 hours.[3]
-
After the reaction, cool the reactor to room temperature and carefully vent the excess ammonia.
-
Dissolve the residue in water and adjust the pH if necessary.
-
Isolate the product by filtration or extraction.
Visualizations
Experimental Workflow for Catalyst Screening
Caption: Workflow for screening and optimizing catalysts.
Logical Relationship for Troubleshooting Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. Pyrimidine synthesis [organic-chemistry.org]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. CN113412255A - Process for preparing 4-amino-5-methylpyridinone - Google Patents [patents.google.com]
- 4. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 5. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
Work-up procedures to remove impurities from 5-Methylpyrimidin-4(5H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful work-up and purification of 5-Methylpyrimidin-4(5H)-one.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and related pyrimidinone derivatives.
Issue 1: Low Yield After Aqueous Work-up
-
Question: I am losing a significant amount of my product during the aqueous extraction process. What could be the cause and how can I fix it?
-
Possible Causes & Solutions:
-
Product Solubility in Aqueous Layer: this compound may have some solubility in the aqueous phase, especially if the pH is not optimal.
-
Solution: Adjust the pH of the aqueous layer to 7.0 with a dilute acid (e.g., 1N HCl) before extraction.[1] Back-extract the aqueous washes with a small amount of the organic solvent to recover any dissolved product.
-
-
Emulsion Formation: An emulsion, a cloudy layer between the organic and aqueous phases, can trap the product.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. Alternatively, the mixture can be filtered through a pad of Celite.
-
-
Issue 2: Oily Product Instead of Crystalline Solid After Recrystallization
-
Question: My product is "oiling out" and not forming crystals during recrystallization. How can I induce crystallization?
-
Possible Causes & Solutions:
-
Inappropriate Solvent System: The solvent system may be too polar or non-polar for the compound, or the cooling process may be too rapid.
-
Solution:
-
Slowly cool the solution to room temperature and then in an ice bath.
-
If the product oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystal formation.
-
If scratching doesn't work, add a small seed crystal of the pure compound.
-
Experiment with different solvent systems. A common strategy is to dissolve the compound in a good solvent (e.g., ethanol, methanol) and then slowly add a poor solvent (e.g., water, hexane) until the solution becomes slightly turbid, then heat until clear and allow to cool slowly.[2][3]
-
-
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I am unable to separate my product from impurities using silica gel column chromatography. What can I do to improve the separation?
-
Possible Causes & Solutions:
-
Incorrect Eluent Polarity: The solvent system (eluent) may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution and broad peaks.
-
Solution:
-
Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.
-
A common eluent system for pyrimidinone derivatives is a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing to 5% MeOH).[2]
-
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight).
-
-
Compound Streaking on the Column: The compound may be too polar for silica gel or may be interacting strongly with the stationary phase.
-
Solution: Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds, to improve peak shape.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions. For pyrimidinone syntheses, these can include uncyclized intermediates or products of side reactions involving the active methylene group.
Q2: What is a standard aqueous work-up procedure for pyrimidinone derivatives?
A2: A typical aqueous work-up involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it sequentially with water, a dilute acid (e.g., 1N HCl) to remove basic impurities, a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.[4] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q3: Can I use a method other than column chromatography for purification?
A3: Yes, recrystallization is a common and effective method for purifying solid compounds.[3] The choice between recrystallization and chromatography depends on the nature of the impurities. Recrystallization is ideal when the impurities have significantly different solubilities than the product in a particular solvent system.
Q4: How can I remove residual high-boiling solvents like DMF or DMSO?
A4: To remove residual DMF or DMSO, wash the organic layer multiple times with water during the work-up.[5] For every 5 mL of DMF or DMSO, washing with 5 x 10 mL of water is a good rule of thumb.[5]
Quantitative Data Summary
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Key Considerations |
| Recrystallization | 70-90% | >98% | Dependent on impurity solubility profile. |
| Silica Gel Chromatography | 50-90% | >99% | Good for separating closely related impurities. |
| Aqueous Extraction | Varies | Can significantly improve purity by removing water-soluble impurities. | Effective for removing salts and polar byproducts. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 volumes of the reaction volume).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (1 x reaction volume)
-
1N HCl (1 x reaction volume) - if basic impurities are expected
-
Saturated NaHCO₃ solution (1 x reaction volume) - if acidic impurities are expected
-
Brine (1 x reaction volume)
-
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Validation & Comparative
A Comparative Analysis of 5-Methylpyrimidin-4(5H)-one and its Isomers in Bioactivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological potential of 5-Methylpyrimidin-4(5H)-one and its positional isomers, supported by experimental data and methodologies.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. The strategic placement of substituents on the pyrimidine ring can profoundly influence the molecule's interaction with biological targets, leading to diverse pharmacological activities. This guide provides a comparative overview of this compound and its positional isomers, 2-methylpyrimidin-4(1H)-one and 6-methylpyrimidin-4(1H)-one, focusing on their potential in anticancer and anti-inflammatory applications. While direct comparative studies on these specific parent isomers are limited, analysis of their derivatives provides valuable insights into their structure-activity relationships.
Comparative Bioactivity of Methylpyrimidinone Scaffolds
The position of the methyl group on the pyrimidin-4-one core significantly impacts the molecule's bioactivity. The following table summarizes the observed activities of derivatives containing these isomeric scaffolds. It is important to note that the presented data pertains to more complex molecules incorporating these core structures, offering a glimpse into the potential of each isomer as a pharmacophore.
| Isomer Scaffold | Biological Activity | Target/Cell Line | Key Findings |
| 5-Methylpyrimidin-2-amine derivative | JAK2 Inhibition | JAK2 Kinase | A series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives were identified as potent and selective JAK2 inhibitors. The optimal compound, A8, exhibited an IC50 value of 5 nM against JAK2 kinase.[1][2] |
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | This derivative demonstrated a dose-dependent cytotoxic effect on MCF-7 cells with an IC50 value of 17 ± 1 µM.[3] |
| 6-Substituted Pyrimidine-2,4-diones | General Bioactivity | Various | Derivatives of 6-methyluracil (a tautomer of 6-methylpyrimidin-4-one) are known to possess a range of biological activities, though specific quantitative data for the simple 6-methylpyrimidin-4-one is not readily available in the reviewed literature. |
Signaling Pathways
The bioactivity of pyrimidine derivatives is often linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. Two such critical pathways are the JAK/STAT and NF-κB pathways.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling that governs hematopoiesis, immune response, and cell growth. Dysregulation of this pathway, often due to mutations like JAK2V617F, is implicated in myeloproliferative neoplasms.[1][2] The 5-methylpyrimidine scaffold has shown promise in the development of potent JAK2 inhibitors.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers and inflammatory diseases. Various pyrimidine derivatives have been investigated as inhibitors of this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.
In Vitro Kinase Assay (JAK2 Inhibition)
This protocol outlines the general procedure for assessing the inhibitory activity of compounds against JAK2 kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against JAK2.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide derived from STAT1)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well white plates)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound dilutions to the kinase buffer.
-
Add the JAK2 enzyme to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km value for the enzyme.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the cytotoxic effect of test compounds on a cancer cell line (e.g., MCF-7).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The positional isomerism of the methyl group on the pyrimidin-4-one scaffold plays a critical role in defining the biological activity of its derivatives. The available data suggests that the 5-methylpyrimidine core is a promising scaffold for developing potent JAK2 inhibitors, relevant for the treatment of myeloproliferative neoplasms. Derivatives of 2-methylpyrimidin-4-one have demonstrated anticancer activity, indicating their potential in oncology drug discovery. While direct comparative data on the parent isomers is scarce, the structure-activity relationship insights from their derivatives underscore the importance of methyl group placement in guiding the design of novel therapeutic agents. Further investigation into the synthesis and direct biological evaluation of these fundamental isomers is warranted to fully elucidate their therapeutic potential.
References
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Pyrimidinone Analogs as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidinone analogs, with a focus on their activity as kinase inhibitors. While direct comprehensive SAR studies on 5-Methylpyrimidin-4(5H)-one analogs are limited in publicly available literature, this document synthesizes findings from closely related pyrimidine and pyrimidinone derivatives to provide valuable insights for drug discovery and development. The data presented here is primarily centered around the inhibition of Janus Kinase 2 (JAK2), a critical target in myeloproliferative neoplasms and inflammatory diseases.
Comparative Biological Activity of Pyrimidine Analogs
The following table summarizes the in vitro inhibitory activity of various pyrimidine-based analogs against their target kinases. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are provided for a comparative assessment of their potency. The structural variations across these analogs highlight key chemical modifications that influence their biological activity.
| Compound ID | Core Scaffold | R1-Substitution | R2-Substitution | Target Kinase | IC50 (nM) |
| Analog A8 | N-phenylpyrimidin-2-amine | 5-Methyl | 2-(4-(aminomethyl)phenyl)amino | JAK2 | 5[1] |
| Analog 13ac | Tetrahydroisoquinoline-pyrimidine | - | - | JAK2 | (Implied less potent than A8) |
| Compound 10f | Pyrido[2,3-d]pyrimidin-7-one | C4-modified | - | JAK3 | 2.0[2] |
| Compound 12 | Pyrido[2,3-d]pyrimidin-7-one | - | - | JAK3 | 1.7[2] |
| Compound 23a | 4-(1,5-triazole)-pyrrolopyrimidine | - | Iodine substitution | JAK1 | 72[3] |
| Lead Compound | 2-Arylamino-4-aryl-pyrimidine | 5-Bromo | 1,2-dimethylpiperazine | PAK1 | (Potent inhibition)[4] |
Key SAR Insights:
-
Substitution at the 5-position of the pyrimidine ring: The presence of a methyl group at the 5-position, as seen in Analog A8, is a common feature in potent kinase inhibitors.[1] Bromination at this position has also been shown to enhance potency in other pyrimidine series.[4]
-
Amino-substituents at the 2- and 4-positions: The nature of the substituents at these positions is critical for activity and selectivity. Large, aromatic, or heterocyclic groups are frequently employed to interact with specific residues in the kinase ATP-binding pocket. For instance, the (4-(aminomethyl)phenyl)amino group in Analog A8 is crucial for its high potency against JAK2.[1]
-
Fused Ring Systems: Incorporating the pyrimidine ring into fused systems like pyrido[2,3-d]pyrimidin-7-one or pyrrolo[2,3-d]pyrimidine can significantly enhance inhibitory activity and provide opportunities for further functionalization to improve selectivity.[2][3]
-
Halogenation: The introduction of halogen atoms, such as iodine in compound 23a, can lead to specific interactions within the kinase domain, thereby influencing selectivity for different JAK isoforms.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments cited in the evaluation of pyrimidinone-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (JAK2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., Kinase-Glo® MAX)
Procedure:
-
Prepare a reaction mixture containing the JAK2 enzyme and the substrate peptide in the assay buffer.
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cellular Proliferation Assay (e.g., Ba/F3-JAK2V617F cells)
This assay assesses the effect of a compound on the proliferation of cells that are dependent on the target kinase for growth and survival.
Materials:
-
Ba/F3 cells engineered to express the constitutively active JAK2V617F mutant.
-
Cell culture medium (e.g., RPMI-1640 with supplements).
-
Test compounds (dissolved in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
Procedure:
-
Seed the Ba/F3-JAK2V617F cells in a 96-well plate at a specific density.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.
Visualizing SAR and Signaling Pathways
The following diagrams illustrate the JAK-STAT signaling pathway, a key target of many pyrimidinone-based inhibitors, and a conceptual workflow for a typical SAR study.
Caption: The JAK-STAT signaling pathway and the point of intervention by pyrimidinone inhibitors.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for a 5-Methylpyrimidin-4(5H)-one Based Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel 5-Methylpyrimidin-4(5H)-one based inhibitor, hereafter referred to as 5-MP-Inhibitor . The methodologies and comparisons outlined below are essential for robustly characterizing the inhibitor's efficacy, selectivity, and cellular effects, thereby providing critical data for its development as a therapeutic agent. The experimental data presented is hypothetical and serves to illustrate the application of these validation techniques.
Introduction
The this compound scaffold is a promising chemical starting point for the development of targeted therapies, particularly kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] Validation of a novel kinase inhibitor's mechanism of action is a critical step in drug discovery, ensuring that its therapeutic effects are due to the intended molecular interaction. This guide will compare various experimental approaches to provide a holistic understanding of 5-MP-Inhibitor's function.
Data Presentation: Comparative Analysis of 5-MP-Inhibitor
The following tables summarize key quantitative data for 5-MP-Inhibitor in comparison to a known reference inhibitor targeting the hypothetical kinase, "Kinase X".
Table 1: Biochemical Assay Comparison
| Parameter | 5-MP-Inhibitor | Reference Inhibitor A (ATP-competitive) | Reference Inhibitor B (Allosteric) |
| Target Kinase | Kinase X | Kinase X | Kinase X |
| IC50 (nM) | 15 | 10 | 50 |
| Binding Affinity (Kd, nM) | 25 | 18 | 75 |
| Mechanism of Action | ATP-competitive | ATP-competitive | Allosteric |
Table 2: Cellular Assay Comparison
| Parameter | 5-MP-Inhibitor | Reference Inhibitor A | Reference Inhibitor B |
| Cellular Target Engagement (EC50, nM) | 50 | 45 | 150 |
| Phospho-Substrate Inhibition (IC50, nM) | 60 | 55 | 200 |
| Cell Proliferation (GI50, µM) | 0.5 | 0.4 | 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
Biochemical Assays
1. Kinase Activity Assay (ADP-Glo™)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-MP-Inhibitor against the target kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[2] A decrease in ADP production in the presence of the inhibitor indicates kinase inhibition.
-
Protocol:
-
Prepare a serial dilution of 5-MP-Inhibitor.
-
In a 384-well plate, add the kinase, substrate (e.g., a generic peptide substrate like poly(Glu,Tyr) 4:1), and ATP at its Km concentration.
-
Add the diluted inhibitor to the wells and incubate for 1 hour at room temperature.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Objective: To determine the binding affinity (Kd) of 5-MP-Inhibitor to the target kinase.
-
Principle: This is a time-resolved Förster resonance energy transfer (TR-FRET) based assay.[3] A europium-labeled antibody specific for the kinase and a fluorescently labeled ATP-competitive tracer are used. An inhibitor that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a serial dilution of 5-MP-Inhibitor.
-
In a 384-well plate, add the kinase, the europium-labeled antibody, and the fluorescent tracer.
-
Add the diluted inhibitor to the wells and incubate for 1 hour at room temperature.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the Kd value from a competitive binding curve.
-
Cellular Assays
1. Cellular Target Engagement (NanoBRET™ Target Engagement Assay)
-
Objective: To confirm that 5-MP-Inhibitor can bind to its target kinase within a live cell environment.
-
Principle: The NanoBRET™ assay measures the binding of a test compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[4][5] The target kinase is expressed as a fusion with NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the kinase is added. An inhibitor that engages the target will displace the tracer, leading to a decrease in the BRET signal.
-
Protocol:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plate the transfected cells in a 96-well plate.
-
Add the NanoBRET™ tracer and a serial dilution of 5-MP-Inhibitor.
-
Incubate for 2 hours at 37°C.
-
Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer.
-
Calculate the cellular EC50 value from the dose-response curve.
-
2. Phospho-Substrate Modulation Assay (Western Blot or ELISA)
-
Objective: To demonstrate that 5-MP-Inhibitor inhibits the catalytic activity of the target kinase in cells, leading to a decrease in the phosphorylation of its downstream substrates.
-
Principle: This assay measures the phosphorylation status of a known substrate of the target kinase. Inhibition of the kinase by the compound will result in reduced phosphorylation of the substrate.[5]
-
Protocol (Western Blot):
-
Culture cells known to have an active signaling pathway involving the target kinase.
-
Treat the cells with a serial dilution of 5-MP-Inhibitor for a defined period (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate and a primary antibody for the total substrate (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the IC50 for phospho-substrate inhibition.
-
3. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the functional consequence of inhibiting the target kinase on cell viability and proliferation.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Protocol:
-
Plate cancer cells that are known to be dependent on the target kinase signaling pathway.
-
Treat the cells with a serial dilution of 5-MP-Inhibitor.
-
Incubate for 72 hours.
-
Add CellTiter-Glo® Reagent to the wells.
-
Measure luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) value.
-
Visualizations
The following diagrams illustrate the key signaling pathway, the experimental workflow for mechanism of action validation, and the logical relationship of the validation process.
Caption: A simplified signaling pathway in which 5-MP-Inhibitor targets Kinase X.
Caption: Workflow for validating the mechanism of action of 5-MP-Inhibitor.
Caption: Logical relationship between different stages of inhibitor validation.
References
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrimidinone Derivatives
For researchers, scientists, and professionals navigating the intricate world of drug discovery, the pyrimidinone scaffold represents a privileged structure, particularly in the realm of kinase inhibition. However, understanding the precise interactions of these molecules across the kinome and other target families is paramount to developing safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity and selectivity profiles of various pyrimidinone derivatives, supported by experimental data and detailed methodologies.
The therapeutic potential of pyrimidinone derivatives is often dictated by their on-target potency and off-target profile. A highly selective compound can minimize adverse effects, while a multi-targeted agent might offer broader efficacy in complex diseases. This guide delves into the quantitative data that illuminates these characteristics, offering a clear comparison for informed decision-making in drug development programs.
Comparative Selectivity Profiles of Pyrimidinone Derivatives
The following tables summarize the inhibitory activity of representative pyrimidinone-based compounds against a panel of kinases. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of a biological function), allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Off-Target Kinases (IC50 > 10x Primary Target) | Off-Target Kinases (IC50 < 10x Primary Target) | Data Source |
| Compound A | EGFR | 15 | VEGFR2, PDGFRβ | SRC, ABL | Fictionalized Data for Illustration |
| Compound B | VEGFR2 | 8 | EGFR, PDGFRβ | KDR, c-Kit | Fictionalized Data for Illustration |
| Compound C | p38α | 25 | JNK1, ERK2 | MK2, PRAK | Fictionalized Data for Illustration |
| Compound D | Aurora Kinase A | 5 | Aurora Kinase B | PLK1, CDK2 | Fictionalized Data for Illustration |
Table 1: Kinase Inhibitory Potency and Selectivity of Representative Pyrimidinone Derivatives. This table provides a snapshot of the activity of fictionalized pyrimidinone compounds against their intended targets and a selection of common off-targets. A higher ratio between the IC50 of off-targets and the primary target indicates greater selectivity.
| Kinase Family | Compound A (IC50, nM) | Compound B (IC50, nM) | Compound C (IC50, nM) | Compound D (IC50, nM) |
| Tyrosine Kinases | ||||
| EGFR | 15 | >1000 | >1000 | >1000 |
| VEGFR2 | 250 | 8 | >1000 | >1000 |
| PDGFRβ | 300 | 50 | >1000 | >1000 |
| SRC | 80 | >1000 | >1000 | >1000 |
| ABL | 150 | >1000 | >1000 | >1000 |
| Serine/Threonine Kinases | ||||
| p38α | >1000 | >1000 | 25 | >1000 |
| JNK1 | >1000 | >1000 | 300 | >1000 |
| ERK2 | >1000 | >1000 | 500 | >1000 |
| Aurora Kinase A | >1000 | >1000 | >1000 | 5 |
| Aurora Kinase B | >1000 | >1000 | >1000 | 50 |
| PLK1 | >1000 | >1000 | >1000 | 20 |
| CDK2 | >1000 | >1000 | >1000 | 45 |
Table 2: Cross-Reactivity Profiling of Pyrimidinone Derivatives Across Kinase Families. This table offers a more detailed view of the selectivity of the fictionalized compounds, highlighting their activity across different branches of the human kinome. Values in bold indicate the primary target.
Key Experimental Methodologies
The determination of inhibitor selectivity is reliant on robust and reproducible experimental techniques. Below are detailed protocols for commonly employed assays in the characterization of pyrimidinone derivatives.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor is indicative of its potency.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP
-
Test pyrimidinone derivative (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and ATP solution according to the manufacturer's protocol. Prepare serial dilutions of the pyrimidinone derivative in DMSO and then in kinase buffer.
-
Kinase Reaction: To the wells of a 384-well plate, add 2.5 µL of the pyrimidinone derivative dilution or vehicle control (DMSO). Add 2.5 µL of the kinase/substrate solution. To initiate the reaction, add 5 µL of the ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence Reading: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of a compound to its target protein within living cells, providing a more physiologically relevant assessment of target engagement.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the target kinase
-
Test pyrimidinone derivative (in DMSO)
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, opaque 96-well cell culture plates
-
Plate reader with filter-based luminescence and fluorescence detection
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein and plate in a 96-well plate. Incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the pyrimidinone derivative in Opti-MEM™. Prepare a solution of the NanoBRET™ tracer in Opti-MEM™. Add the compound dilutions to the appropriate wells, followed by the addition of the tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Luminescence Reading: Add Nano-Glo® Live Cell Reagent to each well. Read the plate on a NanoBRET™-enabled plate reader, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Determine the IC50 value by plotting the NanoBRET™ ratio against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
Understanding the signaling pathways affected by pyrimidinone derivatives and the experimental workflows used to characterize them is crucial. The following diagrams, generated using the DOT language, provide a visual representation of these complex systems.
A Comparative Docking Analysis of Pyrimidinone Derivatives in Enzyme Active Sites
An In-Silico Investigation into the Inhibition of Key Biological Targets
Pyrimidinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. A crucial method in the rational design of novel therapeutic agents based on this scaffold is molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mechanism of action. This guide offers a comparative overview of docking studies of pyrimidinone derivatives against two prominent enzyme targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR) kinase and Dihydrofolate Reductase (DHFR).
Comparative Docking Performance of Pyrimidinone Derivatives
The following table summarizes the key quantitative data from several docking studies, offering a comparison of the binding affinities of various pyrimidinone derivatives against their respective enzyme targets. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity.
| Study Focus | Enzyme Target | Pyrimidinone Derivative(s) | Docking Software | Binding Energy (kcal/mol) | Inhibition Data (IC50/Ki) | Reference |
| Anticancer Agents | EGFR Kinase Domain | Designed Pyrimidine Analogues | AutoDock Vina | -7.5 to -8.8 | Not specified in docking study | [1] |
| Dual EGFR/FGFR Inhibitors | EGFR | Thienopyrimidinone Hybrids (e.g., Compound 25) | Not specified | Not specified | IC50 = 0.059 µM | [2] |
| EGFR and CA IX Inhibitors | EGFR | Six Pyrimidine Analogs | PyRx AutoDock Wizard | Lower than reference drugs | Lower Ki than reference drugs | [3] |
| Anticancer Agents | Dihydrofolate Reductase (DHFR) | Pyrazolo[3,4-d]pyrimidine Analogues (e.g., 6i) | OpenEye® Scientific software | Not specified | IC50 = 2.41 µM | [4] |
| Antimalarial Agents | Plasmodium falciparum DHFR (PfDHFR) | Substituted Pyrimidine-2,4-diamines | Not specified | Not specified | Ki = 1.3-243 nM (wild-type), 13-208 nM (quadruple mutant) | [5] |
Experimental Protocols: A Look into the Methodology
The accuracy and reliability of molecular docking studies are heavily dependent on the methodologies employed. Below are generalized experimental protocols based on the reviewed studies.
General Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., EGFR, DHFR) is retrieved from the Protein Data Bank (PDB). Water molecules, co-crystalized ligands, and any non-essential ions are typically removed. The protein structure is then prepared for docking by adding hydrogen atoms, assigning appropriate protonation states to amino acid residues, and minimizing the energy of the structure to relieve any steric clashes.[6][7]
-
Ligand Preparation: The 2D structures of the pyrimidinone derivatives are sketched and converted to 3D structures. The ligands are then energetically minimized, and appropriate charges and atom types are assigned. For studies with multiple derivatives, a library of ligands is created.[7]
-
Docking Simulation: A docking software (e.g., AutoDock Vina, MOE, PyRx) is used to predict the binding mode of the ligands within the active site of the target protein.[1][7] The active site is defined, often based on the location of a known inhibitor in a co-crystalized structure. The docking algorithm then explores various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.[1]
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses for each ligand, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the structural basis of the binding.[1][6]
Visualizing the Process and Pathway
To better understand the workflow of these computational studies and the biological context of the targeted enzymes, the following diagrams are provided.
References
- 1. biomedicineonline.org [biomedicineonline.org]
- 2. Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Methylpyrimidin-4(5H)-one Derivatives in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel 5-Methylpyrimidin-4(5H)-one derivative, compound A8, against established standard drugs targeting the Janus kinase (JAK) family. The data presented is compiled from preclinical studies and is intended to offer an objective overview of the compound's performance, supported by experimental data and detailed methodologies.
Introduction
This compound derivatives are a class of small molecules that have shown promise as potent and selective inhibitors of key signaling proteins implicated in various diseases. This guide focuses on their application as inhibitors of Janus kinases (JAKs), a family of tyrosine kinases crucial in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK-STAT pathway is a known driver of myeloproliferative neoplasms (MPNs). The primary focus of this comparison is a novel derivative, compound A8, which has been evaluated for its potential as a therapeutic agent for MPNs. Its performance is benchmarked against several standard-of-care and investigational drugs in the same class.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the in vitro potency (IC50) and pharmacokinetic properties of the this compound derivative A8 and a selection of standard JAK inhibitors. Lower IC50 values indicate greater potency.
| Compound/Drug | Target Kinase | IC50 (nM) | Selectivity vs. JAK2 | Oral Bioavailability |
| A8 (this compound derivative) | JAK2 | 5 | - | 41.1% (in rats) [1] |
| JAK1 | 193 | 38.6-fold | ||
| JAK3 | 273 | 54.6-fold | ||
| TYK2 | 206 | 41.2-fold | ||
| Ruxolitinib | JAK1 | 3.3 | 0.9-fold (less selective for JAK2) | ~95% |
| JAK2 | 2.8 | - | ||
| Fedratinib | JAK2 | 3 | - | High |
| JAK1 | 105 | 35-fold | ||
| JAK3 | >1000 | >334-fold | ||
| TYK2 | ~405 | ~135-fold | ||
| BMS-911543 | JAK2 | 1.1 | - | >50% (in preclinical species)[2] |
| JAK1 | 356 | ~324-fold | ||
| JAK3 | 73 | ~66-fold | ||
| TYK2 | 66 | ~60-fold | ||
| Ilginatinib (NS-018) | JAK2 | 0.72 | - | Orally bioavailable[3] |
| JAK1 | 33 | 46-fold | ||
| JAK3 | 39 | 54-fold | ||
| TYK2 | 22 | 31-fold | ||
| Pacritinib | JAK2 | 23 | - | Variable (10-39% in preclinical species)[4] |
| FLT3 | 22 | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against JAK family kinases was determined using a biochemical assay.
-
Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. A suitable peptide substrate, such as a poly(Glu, Tyr) 4:1 peptide, is utilized.
-
Assay Buffer : The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, DTT, and a low concentration of BSA.
-
ATP Concentration : A key parameter is the concentration of ATP, which is usually kept at or near the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate and comparable IC50 determination. Disclaimer: The specific ATP concentrations used for the IC50 determination of all standard drugs listed were not uniformly available in the public domain, which may introduce variability in direct comparisons.
-
Reaction Initiation and Incubation : The kinase, test compound (at various concentrations), and substrate are pre-incubated. The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This is often achieved using a luminescence-based assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in the well after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity.
-
Data Analysis : The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.
Cell-Based Proliferation Assays
The anti-proliferative effects of the compounds were evaluated using specific cancer cell lines.
-
SET-2 Cell Line : This is a human megakaryoblastic leukemia cell line that harbors the JAK2 V617F mutation, making it dependent on JAK2 signaling for proliferation.[5][6][7]
-
Ba/F3-JAK2V617F Cell Line : This is a murine pro-B cell line that is engineered to express the human JAK2 V617F mutation, rendering it cytokine-independent for growth.
Protocol:
-
Cell Seeding : Cells are seeded in 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well).
-
Compound Treatment : Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment : Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis : The IC50 values, representing the concentration of the compound that inhibits cell proliferation by 50%, are determined from the dose-response curves.
Cell Cycle Analysis
The effect of the compounds on cell cycle progression is analyzed by flow cytometry.
-
Cell Treatment : Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Fixation : Cells are harvested and fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.
-
Staining : The fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry : The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis : The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content.
Apoptosis Assay
The induction of apoptosis by the compounds is commonly assessed using an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Cell Treatment : Cells are treated with the test compounds for a time period known to induce apoptosis (e.g., 48 hours).
-
Staining : Cells are harvested and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Data Analysis : The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for the evaluation of these kinase inhibitors.
References
- 1. Cellosaurus cell line SET-2 (CVCL_2187) [cellosaurus.org]
- 2. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Metabolism and Disposition of Pacritinib (SB1518), an Orally Active Janus Kinase 2 Inhibitor in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment and characterization of a new human megakaryoblastic cell line (SET-2) that spontaneously matures to megakaryocytes and produces platelet-like particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SET-2 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
Benchmarking analytical methods for pyrimidinone quantification
A Comprehensive Guide to Analytical Methods for Pyrimidinone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyrimidinone compounds is critical for efficacy studies, pharmacokinetic analysis, and quality control. This guide provides a detailed comparison of various analytical methods used for the quantification of pyrimidinones, with a focus on providing actionable data and experimental protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of different analytical methods for the quantification of selected pyrimidinone compounds.
Table 1: Quantification of Favipiravir
| Analytical Method | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy/Recovery (%) |
| UV-Spectrophotometry | Bulk Drug/Pharmaceuticals | 0-10 | - | - | 99.30-99.91 |
| UV-Spectrophotometry | Bulk Drug/Capsules | 5-10 | 1.1 | 3.3 | - |
| RP-HPLC | Pharmaceutical Formulation | 10-50 ppm | - | - | - |
| RP-HPLC | Pharmaceutical Formulations | 10-100 | 1.20 | 3.60 | - |
| HPLC-UV | Pharmaceutical Formulations | 0.10–0.75 mg/ml | 0.004 ppm | 0.013 ppm | 99.2 |
| LC-MS/MS | Human Plasma | 0.5-50 | - | - | High |
Table 2: Quantification of Ropinirole
| Analytical Method | Matrix | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| HPLC | Human Plasma | 0.5-50 | 0.2 | 0.5 | 97.05 ± 0.68 |
| Spectrophotometry | Bulk Drug/Tablets | 5-35 µg/mL | - | - | 99-101 |
| FTIR Spectroscopy | Bulk Drug/Tablets | 5-30 µg/mL | - | - | - |
| Colorimetry | Bulk Drug/Tablets | 50-300 µg/mL | - | - | - |
| HPTLC | Tablet Dosage Form | 40-120 µg/mL | 12 | 40 | - |
Table 3: Quantification of Pyrimidine Bases
| Analytical Method | Analytes | Matrix | Detection Limit (µg/mL or µg/g) |
| GC-MS | Uracil, Thymine, Cytosine | Plasma | 0.001 |
| GC-MS | Uracil, Thymine, Cytosine | Tissues | 0.001-0.005 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RP-HPLC Method for Favipiravir Quantification[1]
-
Instrumentation : Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system.
-
Column : Inertsil ODS-3 C18 (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase : A mixture of 50 mM sodium acetate solution (pH adjusted to 3.0 with glacial acetic acid) and acetonitrile in an 85:15% v/v ratio.[1]
-
Flow Rate : 1 mL/min.[1]
-
Column Temperature : 30°C.[1]
-
Detection : UV detector set at 227 nm.[1]
-
Sample Preparation : Samples are prepared by mixing the drug with potassium bromide to achieve the desired concentrations.[1]
LC-MS/MS Method for Favipiravir Quantification in Human Plasma[2]
-
Instrumentation : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Sample Extraction : Protein precipitation from plasma samples using acetonitrile. An internal standard of 13C, 15N-Favipiravir is used.[2]
-
Chromatographic Separation :
-
Column : Phenomenex Synergi Polar-RP C18 (4 μm; 150 × 2.1 mm).[2]
-
Mobile Phase A : 0.2% formic acid in water.[2]
-
Mobile Phase B : 0.2% formic acid in methanol.[2]
-
Gradient Program : Initial conditions of 20% mobile phase B held for 0.8 min, then increased to 80% mobile phase B for 2 min, followed by column conditioning with starting conditions for 3.2 min.[2]
-
Flow Rate : 600 μL/min.[2]
-
-
Detection : Positive ion mode using multiple reaction monitoring (MRM).[2]
-
Validation : The assay was validated over a range of 500–50,000 ng/mL.[2]
HPLC Method for Ropinirole Quantification in Human Plasma[3]
-
Instrumentation : High-Performance Liquid Chromatography (HPLC) system.
-
Sample Preparation : Protein precipitation with a water-methanol (50:50 v/v) solution. Quinidine is added as an internal standard, followed by the addition of phosphate buffer. The mixture is shaken, centrifuged, and the supernatant is evaporated. The residue is then dissolved in the mobile phase for injection.[3]
-
Chromatographic Separation :
-
Detection : UV detector set at 250 nm.[3]
Visualizing Pyrimidinone's Role: Antiviral Action
Pyrimidinone-based drugs, such as Favipiravir, are potent antiviral agents. Their mechanism of action often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.
Caption: Mechanism of action of Favipiravir.
Workflow for Analytical Method Selection
The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation.
Caption: Workflow for selecting an analytical method.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Development and validation of an LC-MS/MS method for quantification of favipiravir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
Bridging the Gap: In Vivo Validation of Pyrimidine-Based Anticancer Agents
A Comparative Guide for Researchers and Drug Development Professionals
The journey of a potential drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a critical one being the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comparative analysis of pyrimidine-based compounds that have demonstrated anticancer properties in both laboratory cell cultures and preclinical animal models. By examining the experimental data and methodologies, we aim to offer a clearer perspective on the correlation between in vitro potency and in vivo activity for this important class of molecules.
Correlating In Vitro Cytotoxicity with In Vivo Antitumor Activity
The successful transition of a compound from in vitro to in vivo studies is a significant milestone in drug development. Below, we compare the performance of two distinct classes of pyrimidine-based compounds: PI3K inhibitors and EGFR inhibitors, highlighting their in vitro efficacy against cancer cell lines and their corresponding antitumor activity in xenograft models.
Pyrimidine-Based PI3K Inhibitors: GDC-0941 and BKM120
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Pyrimidine-based inhibitors targeting this pathway have shown significant promise.
Table 1: In Vitro and In Vivo Activity of Pyrimidine-Based PI3K Inhibitors
| Compound | Target | Cancer Cell Line | In Vitro IC50/GI50 | Animal Model | In Vivo Outcome |
| GDC-0941 (Pictilisib) | Pan-Class I PI3K | U87MG (Glioblastoma) | ~1 µM (Cell Viability)[2] | NCr Athymic Mice with U87MG Xenografts | 83% tumor growth inhibition at 75 mg/kg/day[3] |
| Medulloblastoma Cell Lines | Not specified | Orthotopic Medulloblastoma Xenograft | Impaired tumor growth and significantly prolonged survival[4] | ||
| BKM120 (Buparlisib) | Pan-Class I PI3K | A2780 (Ovarian Carcinoma) | Not specified | A2780 Ovarian Carcinoma Xenograft | Significant tumor growth inhibition at 60 mg/kg[5] |
| U87MG (Glioblastoma) | Not specified | U87MG Glioma Xenograft | Significant single-agent activity at 30 and 60 mg/kg daily[5] | ||
| Sarcoma Cell Lines | 560 nM to 1.9 µM (Cell Viability)[6] | Not specified | - |
Pyrimidine-Based EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and pyrimidine derivatives have been successfully developed as EGFR inhibitors.
Table 2: In Vitro and In Vivo Activity of a 4,6-Disubstituted Pyrimidine EGFR Inhibitor
| Compound Class | Target | Cancer Cell Line | In Vitro IC50 | Animal Model | In Vivo Outcome |
| 4,6-Disubstituted Pyrimidines | EGFR | Not specified in abstract | Potent enzymatic and cellular EGFR inhibition[7] | Not specified in abstract | Not specified in abstract |
Further investigation of the primary literature for 4,6-disubstituted pyrimidines is required to populate this table with specific data points for direct comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. The following sections outline the methodologies used to generate the in vitro and in vivo data presented in this guide.
In Vitro Cell Viability - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The pyrimidine-based compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating the efficacy of anticancer agents.
Protocol:
-
Cell Preparation: Human cancer cells (e.g., U87MG glioblastoma cells) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Tumor Implantation: A specific number of cells (typically 1-10 million) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The pyrimidine-based compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Animal body weight and overall health are also monitored as indicators of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of a drug.
Protocol:
-
Cell Lysis: Cancer cells, treated with the pyrimidine-based compound for a specific duration, are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, phosphorylated mTOR (p-mTOR)).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified to determine the effect of the compound on their expression and phosphorylation levels.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrimidine-based compounds.
Caption: General experimental workflow from in vitro screening to in vivo validation.
This guide provides a snapshot of the in vivo validation process for pyrimidine-based anticancer compounds. The data presented underscores the importance of rigorous preclinical evaluation to bridge the gap between promising in vitro findings and successful clinical development. For researchers in this field, a thorough understanding of these comparative methodologies is essential for advancing novel cancer therapeutics.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of EGFR selective 4,6-disubstituted pyrimidines from a combinatorial kinase-directed heterocycle library - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different pyrimidinone scaffolds in kinase inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors that have entered clinical trials and received FDA approval. Its ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region. This guide provides a head-to-head comparison of three prominent pyrimidinone-based scaffolds: pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and 2,4-diaminopyrimidine. We present a comparative analysis of their inhibitory activities against key oncogenic kinases—Epidermal Growth Factor Receptor (EGFR), Aurora Kinase, and Bruton's Tyrosine Kinase (BTK)—supported by quantitative data and detailed experimental methodologies.
Comparative Kinase Inhibition Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative compounds from each pyrimidinone scaffold class against EGFR, Aurora Kinase A/B, and BTK. It is important to note that these values are compiled from various studies, and direct comparison should be approached with caution as experimental conditions may differ.
| Scaffold | Representative Compound/Reference | Target Kinase | IC50 (nM) |
| Pyrazolo[3,4-d]pyrimidine | Compound 12b[1] | EGFR (wild-type) | 16 |
| Compound 11[2] | BTK | 7.95 | |
| Tozasertib (VX-680) | Aurora A | 0.6 | |
| Tozasertib (VX-680) | Aurora B | 18 | |
| Pyrido[2,3-d]pyrimidine | Compound B1[3] | EGFR (L858R/T790M) | 13 |
| PD180970[4][5] | Bcr-Abl | 5 | |
| Compound 1[6] | Aurora A | 61 | |
| Compound 1[6] | Aurora B | 31 | |
| 2,4-Diaminopyrimidine | Compound 11c[7] | Aurora A | - |
| Compound 11c (Selectivity >35-fold for A over B)[7] | Aurora B | - | |
| Compound 12a | Aurora A | 309 | |
| Compound 12a | Aurora B | 293 | |
| Ibrutinib (contains a pyrazolo[3,4-d]pyrimidine core but exemplifies potent BTK inhibition) | BTK | 0.5 |
Experimental Protocols
A widely used method for determining kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The following is a generalized protocol for this assay.
ADP-Glo™ Kinase Assay Protocol
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound solution at various concentrations.
-
Add 5 µL of the substrate solution (specific to the kinase being assayed).
-
Add 5 µL of ATP solution at a concentration appropriate for the kinase.
-
To initiate the reaction, add 5 µL of the kinase solution.
-
Incubate the plate at room temperature for 1 hour in the dark.
-
-
ATP Depletion:
-
Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for at least 40 minutes at room temperature, shielded from light.
-
-
ADP Detection:
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction.
-
Incubate for 30-60 minutes at room temperature, shielded from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental process, the following diagrams have been generated using the DOT language.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
Caption: Roles of Aurora A and B kinases in mitotic progression.
Caption: The B-Cell Receptor (BCR) signaling cascade involving BTK.
Caption: General experimental workflow for a kinase inhibition assay.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
Confirming the Structure of 5-Methylpyrimidin-4(5H)-one: A Comparative Guide to Crystallographic and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential as a therapeutic agent. This guide provides a comparative overview of X-ray crystallography and other key analytical techniques for the structural confirmation of 5-Methylpyrimidin-4(5H)-one.
While a definitive experimental X-ray crystal structure for this compound is not publicly available at the time of this publication, this guide will present the expected outcomes of such an analysis. It will further compare this "gold standard" method with alternative and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing predicted and expected data for a comprehensive structural elucidation workflow.
Method Comparison: A Triad of Structural Analysis
The confirmation of a chemical structure, particularly for novel compounds in drug discovery pipelines, relies on a combination of analytical methods. Each technique provides unique and complementary information.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms (1D & 2D NMR), chemical environment of nuclei, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Advantage | Unambiguous determination of absolute structure | Provides detailed information about the molecule in solution, mimicking biological conditions | High sensitivity, provides molecular formula |
| Limitations | Requires a suitable single crystal, which can be difficult to grow | Does not provide direct 3D structure; interpretation can be complex for large molecules | Does not provide stereochemical information or atomic connectivity directly |
X-ray Crystallography: The Definitive Structure
X-ray crystallography is a powerful technique that provides the most precise and unambiguous determination of a molecule's three-dimensional structure.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a detailed electron density map and, from that, a model of the atomic arrangement.
Expected Crystallographic Data for this compound
In the absence of experimental data, a hypothetical crystal structure analysis of this compound would be expected to yield the following key parameters, confirming the arrangement of atoms in the solid state.
| Parameter | Expected Value/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Bond Lengths (Å) | C-N, C-C, C=O, C=N, C-H |
| **Bond Angles (°) ** | Angles between all bonded atoms |
| Torsion Angles (°) | Dihedral angles defining the conformation |
This data would definitively confirm the tautomeric form present in the crystal, the planarity of the pyrimidine ring, and the geometry of the methyl and keto groups.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-Methylpyrimidin-4(5H)-one
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive operational plan for the proper disposal of 5-Methylpyrimidin-4(5H)-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for handling related chemical compounds and general laboratory waste.
I. Hazard Assessment and Precautionary Measures
-
Skin and eye irritation.
-
Harmful if swallowed or inhaled.
-
Potential harm to aquatic life with long-lasting effects[1].
Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (nitrile or neoprene).
-
A laboratory coat.
-
Use of a fume hood to avoid inhalation of any dust or vapors is recommended.
II. Segregation and Storage of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Solid Waste:
-
Place solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name, "this compound," and any known hazard symbols (e.g., irritant, harmful).
-
Store this container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Do not mix with other solvent wastes unless compatibility has been confirmed.
-
-
Contaminated Materials:
-
Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with this compound should be disposed of as hazardous solid waste.
-
Place these items in a sealed bag or container that is clearly labeled as "Contaminated Waste" and includes the chemical name.
-
III. Disposal Procedures
The recommended disposal method for this compound, based on its chemical nature as a nitrogenous heterocyclic compound, is through a licensed hazardous waste disposal company.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before proceeding, review your institution's specific chemical hygiene plan and waste disposal procedures. Your Environmental Health and Safety (EHS) department is the primary resource for guidance.
-
Package Waste: Ensure all waste containers (solid, liquid, and contaminated materials) are securely sealed and properly labeled.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
-
Maintain Records: Keep a detailed record of the amount of this compound disposed of and the date of disposal.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This can be harmful to aquatic life and may violate local wastewater regulations.
-
DO NOT dispose of this compound in regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are following a specifically approved and validated protocol from your EHS department.
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institutional EHS department immediately.
-
Control: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Clean-up: Carefully scoop the absorbent material into a labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as contaminated waste.
V. Data Presentation
As no specific quantitative data for the disposal of this compound was found, a comparative data table cannot be provided. It is recommended to consult the Safety Data Sheets of analogous compounds for relevant physical and chemical properties that may inform disposal decisions.
VI. Experimental Protocols
No key experiments related to the disposal of this compound were cited in the available literature. The disposal procedures outlined are based on established general chemical safety and waste management principles.
VII. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistical Information for Handling 5-Methylpyrimidin-4(5H)-one
Hazard Assessment of Analogous Compounds
Based on the safety data of similar pyrimidine and pyridine derivatives, 5-Methylpyrimidin-4(5H)-one should be handled as a potentially hazardous substance. Common hazards associated with this class of compounds include:
-
Skin and Eye Irritation: Many similar compounds are known to cause skin and eye irritation upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2]
-
Harmful if Swallowed or Inhaled: Some related compounds are harmful if ingested or inhaled.[2]
-
Combustibility: While not always the case, some similar compounds are combustible liquids or solids.[2][3]
Given these potential hazards, a cautious approach is necessary.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield. | To protect against potential splashes, dust, and eye irritation. |
| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | To prevent skin contact and potential irritation or absorption. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To minimize the inhalation of potentially harmful dust or vapors.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a chemical fume hood or a ventilated enclosure to minimize exposure to dust.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminate surfaces.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][3][4]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated PPE and weighing paper, in a clearly labeled, sealed container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled, sealed waste container.
-
Disposal Route: Dispose of all waste in accordance with local, state, and federal regulations.[1][3] Consult your institution's EHS department for specific disposal procedures.
Experimental Workflow for Handling a Potentially Hazardous Chemical Powder
Caption: General workflow for safely handling a potentially hazardous chemical powder.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
